MTH1 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H19F2N3O3 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[4-anilino-3-(cyclopropylcarbamoyl)-7-fluoroquinolin-6-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C26H19F2N3O3/c27-21-10-14(6-9-17(21)26(33)34)18-11-19-23(12-22(18)28)29-13-20(25(32)31-16-7-8-16)24(19)30-15-4-2-1-3-5-15/h1-6,9-13,16H,7-8H2,(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
VPMQMMJGIASDEG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The MTH1 aTAG System: An In-depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The MTH1 aTAG system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI). This technology leverages the principles of targeted protein degradation (TPD), offering a robust method for studying protein function and validating potential drug targets. This guide provides a comprehensive technical overview of the MTH1 aTAG system, including its core mechanism, experimental protocols, and data presentation for researchers in academia and the pharmaceutical industry.
Core Principles of the MTH1 aTAG System
The MTH1 aTAG system is a type of "AchillesTAG" degradation technology that utilizes the human MutT homolog 1 (MTH1) protein as a "degron tag." The system operates through the introduction of a heterobifunctional small molecule, the aTAG degrader. This molecule acts as a molecular glue, bringing an MTH1-tagged protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.[1][2][3]
The choice of MTH1 as the tag is strategic; it is a non-essential enzyme for most cell types under normal conditions, meaning its own degradation has minimal phenotypic consequences.[3] The MTH1 aTAG system is comprised of two key components:
-
MTH1-tagged Protein of Interest: The POI is genetically fused to the MTH1 protein. This is typically achieved through CRISPR/Cas9-mediated genome editing to knock the MTH1 tag into the endogenous locus of the POI.[2] This ensures that the fusion protein is expressed under the control of the native promoter and at physiological levels.
-
aTAG Degrader: A heterobifunctional molecule consisting of a ligand that binds to MTH1, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[3]
The degradation process is catalytic, with a single aTAG degrader molecule capable of inducing the degradation of multiple MTH1-POI fusion proteins.[1]
Quantitative Data Summary
The efficacy of aTAG degraders is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved) values. Below is a summary of the reported quantitative data for commercially available MTH1 aTAG degraders.
| aTAG Degrader | Target | DC50 | Dmax | Incubation Time | Notes | Reference(s) |
| aTAG 2139 | MTH1 fusion proteins | 0.27 nM | 92.1% | 4 hours | Cell-permeable and suitable for in vitro and in vivo applications. | |
| aTAG 4531 | MTH1 fusion proteins | 0.34 nM | 93.14% | 4 hours | Cell-permeable and suitable for in vitro and in vivo applications. | [4][5] |
Experimental Protocols
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the general steps for creating a cell line with an MTH1-tagged protein of interest using CRISPR/Cas9-mediated homology-directed repair (HDR).
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (e.g., near the start or stop codon of the POI)
-
Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) donor template containing the MTH1 tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Cell line of interest
-
Appropriate cell culture reagents
-
Transfection reagent (e.g., lipid-based or electroporation)
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing reagents
Protocol:
-
Design and Synthesize sgRNA and Donor Template:
-
Design and validate at least two sgRNAs targeting the desired insertion site for the MTH1 tag to maximize editing efficiency.[6]
-
Design the donor template to be in-frame with the POI coding sequence. Include a linker sequence between the POI and MTH1 if desired.
-
-
Transfection:
-
Co-transfect the Cas9 nuclease, sgRNA, and donor template into the target cells using an optimized transfection protocol for the specific cell line.[6]
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Genotyping:
-
Once clones have expanded, extract genomic DNA.
-
Perform PCR using primers that flank the insertion site to screen for clones with the desired knock-in. Clones with the MTH1 tag will show a larger PCR product than wild-type clones.
-
-
Sequence Verification:
-
Confirm the correct insertion and sequence of the MTH1 tag by Sanger sequencing of the PCR product from positive clones.
-
-
Validation of Fusion Protein Expression:
-
Confirm the expression of the full-length MTH1-POI fusion protein at the expected molecular weight by Western blot analysis using antibodies against both the POI and the MTH1 tag.
-
Protein Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of an MTH1-tagged protein of interest upon treatment with an aTAG degrader.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., aTAG 2139 or aTAG 4531) and a negative control
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI, MTH1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the aTAG degrader, a negative control, and a vehicle control (DMSO) for the desired time course (e.g., 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.[7][8][9][10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9][10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][11]
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.[8]
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities using image analysis software and normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of POI degradation on cell viability.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a range of concentrations of the aTAG degrader for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[12]
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
MTH1 aTAG System: Mechanism of Action
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. rndsystems.com [rndsystems.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. genscript.com [genscript.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MTH1 Degrader-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MutT Homolog 1 (MTH1), a crucial enzyme in the sanitization of the oxidized nucleotide pool, has emerged as a compelling target in oncology. Cancer cells, with their heightened metabolic rate and production of reactive oxygen species (ROS), exhibit a strong dependence on MTH1 to prevent the incorporation of damaged nucleotides into DNA, thereby avoiding replication stress and cell death.[1][2][3] While the development of MTH1 inhibitors has been an active area of research, the advent of targeted protein degradation technology, specifically Proteolysis Targeting Chimeras (PROTACs), offers a novel and potentially more efficacious therapeutic strategy. This guide provides an in-depth technical overview of the discovery and development of MTH1 degrader-1, a pioneering molecule in this class. We will delve into the underlying biology of MTH1, the rationale for its degradation, quantitative data on degrader efficacy, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.
The Role of MTH1 in Cancer Biology
Cancer cells are characterized by high levels of oxidative stress, a consequence of their altered metabolism and oncogenic signaling.[4][5] This oxidative environment leads to the oxidation of deoxynucleoside triphosphates (dNTPs), with 8-oxo-dGTP and 2-OH-dATP being the most prevalent and mutagenic forms. MTH1 functions as a critical "gatekeeper" by hydrolyzing these oxidized dNTPs, preventing their incorporation into DNA by polymerases.[1][2][3] This sanitizing function is particularly vital for cancer cells, which exhibit a non-oncogene addiction to MTH1 to mitigate the potentially lethal consequences of high ROS levels.[1][4]
Elevated MTH1 expression is observed in various tumor types and often correlates with poor prognosis.[2][3][5] In cancers driven by oncogenes such as KRAS, which are known to induce significant oxidative stress, the reliance on MTH1 is even more pronounced.[1][3][4] By preventing DNA damage and subsequent cell cycle arrest or apoptosis, MTH1 supports the proliferation and survival of these cancer cells.[1][2] Therefore, targeting MTH1 presents a promising therapeutic window, as normal cells with lower ROS levels are less dependent on its activity.[2][5]
From Inhibition to Degradation: The PROTAC Approach
The initial therapeutic strategies against MTH1 focused on the development of small molecule inhibitors.[6] While several potent inhibitors have been identified, they operate via an occupancy-driven mechanism, requiring sustained high concentrations to maintain target inhibition. This can lead to off-target effects and the development of resistance.[7][8]
Targeted protein degradation using PROTACs offers a paradigm shift from this approach.[9][10][11] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case MTH1, and another ligand that recruits an E3 ubiquitin ligase.[9][11] These two ligands are connected by a flexible linker. The formation of a ternary complex between MTH1, the PROTAC, and the E3 ligase facilitates the ubiquitination of MTH1, marking it for degradation by the 26S proteasome.[9][12][13] This event-driven, catalytic mechanism allows for the degradation of the target protein at sub-stoichiometric concentrations, leading to a more profound and prolonged pharmacological effect compared to inhibition.[14][15]
This compound: A Key Tool in the aTAG System
This compound is a notable example of a PROTAC developed for the targeted degradation of MTH1. It is a key component of the "AchillesTAG" (aTAG) system, a chemical biology platform for inducing rapid and selective protein degradation.[13][16][17] In this system, a protein of interest is endogenously tagged with MTH1. The application of an MTH1 degrader then leads to the degradation of the entire fusion protein, allowing for the functional investigation of the tagged protein.[13][17] MTH1 was chosen as the tag due to its small size (17 kDa) and the fact that its acute inhibition or degradation has minimal impact on the viability of most cell lines.[13]
Quantitative Data for MTH1 Degraders
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce target degradation (DC50 and Dmax), its selectivity, and its pharmacokinetic properties. While specific data for "this compound" is proprietary to the aTAG system, the following table summarizes typical quantitative data that would be generated during the characterization of a novel MTH1 degrader, based on published data for other PROTACs.
| Parameter | Description | Typical Value Range | Experimental Method(s) |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | 1 nM - 1 µM | Western Blot, In-Cell Western, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achievable with the degrader. | > 80% | Western Blot, In-Cell Western, Mass Spectrometry |
| t1/2 of Degradation | The time required to achieve 50% of the maximal protein degradation. | 1 - 8 hours | Time-course Western Blot or Mass Spectrometry |
| Ternary Complex Kd | The dissociation constant for the binding of the degrader to both the target protein and the E3 ligase. | 10 nM - 500 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Cell Viability IC50 | The concentration of the degrader that inhibits cell growth by 50%. | Varies depending on cell line's MTH1 dependency. | CellTiter-Glo, MTS assay, Crystal Violet Staining |
| Selectivity | The degree to which the degrader induces degradation of the target protein over other proteins in the proteome. | High | Global Proteomics (e.g., TMT-based Mass Spectrometry) |
| In vivo Efficacy | The ability of the degrader to reduce tumor volume in animal models. | Tumor Growth Inhibition > 50% | Xenograft or Syngeneic Mouse Models |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of MTH1 degraders. Below are methodologies for key experiments.
MTH1 Protein Degradation Assay (Western Blot)
Objective: To quantify the extent of MTH1 degradation in cells treated with an MTH1 degrader.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116)
-
MTH1 degrader compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MTH1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of the MTH1 degrader (e.g., 0.1 nM to 10 µM) or with DMSO as a vehicle control. For time-course experiments, treat with a fixed concentration of the degrader and harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MTH1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the MTH1 band intensity to the loading control (e.g., GAPDH). Calculate the percentage of MTH1 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of MTH1 degradation on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
MTH1 degrader compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the MTH1 degrader. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72-120 hours in a cell culture incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the MTH1 Pathway and Degrader Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving MTH1 and the mechanism of action of an MTH1 degrader.
Caption: MTH1 signaling pathway in cancer.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. promega.com [promega.com]
- 15. Degraders: A New Drug Discovery Approach - School of Pharmacy [pharmacy.wisc.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
The Role of MTH1 in the DNA Damage Response: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MutT Homolog 1 (MTH1), also known as Nudix (Nucleoside Diphosphate Linked Moiety X)-Type Motif 1 (NUDT1), is a critical enzyme in the cellular defense against oxidative DNA damage. By sanitizing the nucleotide pool through the hydrolysis of oxidized deoxynucleoside triphosphates (dNTPs), MTH1 prevents their incorporation into DNA, thereby safeguarding genomic integrity. Cancer cells, often characterized by elevated levels of reactive oxygen species (ROS) and a high proliferation rate, exhibit a heightened dependency on MTH1 for survival. This dependency has positioned MTH1 as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the core functions of MTH1 in the DNA damage response, detailed methodologies for its study, and a summary of key quantitative data relevant to drug development professionals.
Core Function of MTH1 in Preventing DNA Damage
The primary role of MTH1 is to hydrolyze oxidized purine (B94841) dNTPs, most notably 8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine triphosphate (2-OH-dATP), into their corresponding monophosphates.[1][2] This enzymatic activity prevents DNA polymerases from incorporating these damaged nucleotides into newly synthesized DNA during replication.[3] The incorporation of 8-oxo-dGTP is particularly mutagenic as it can mispair with adenine, leading to G:C to T:A transversion mutations.[3] By cleansing the nucleotide pool, MTH1 acts as a crucial barrier against the genotoxic effects of oxidative stress.
Cancer cells frequently exhibit a state of chronic oxidative stress, generating high levels of ROS that damage dNTPs.[4] This makes them particularly reliant on MTH1 to prevent the accumulation of catastrophic DNA damage and subsequent cell death.[5] Consequently, inhibition of MTH1 has emerged as a promising anti-cancer strategy, as it selectively targets the vulnerability of tumor cells to oxidative stress.[6][7]
Quantitative Data on MTH1 Function and Inhibition
A comprehensive understanding of the quantitative aspects of MTH1's enzymatic activity and its inhibition is crucial for the development of effective therapeutics.
Table 1: Enzyme Kinetics of Human MTH1
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| 2-hydroxy-dATP | 1.8 | 1.8 | 1.0 x 10⁶ | [1][8] |
| 2-hydroxy-ATP | 1.2 | 0.2 | 1.7 x 10⁵ | [1][8] |
| 8-oxo-dGTP | 5.0 | 0.8 | 1.6 x 10⁵ | [1][8] |
| 8-hydroxy-dATP | 10 | 0.4 | 4.0 x 10⁴ | [1][8] |
Table 2: In Vitro IC₅₀ Values of MTH1 Inhibitors
| Inhibitor | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Karonudib (TH1579) | Ovarian Cancer (A2780) | 60-200 | [7] |
| Karonudib (TH1579) | Osteosarcoma (8 cell lines) | 310 - 16260 | [6] |
| TH588 | Ovarian Cancer (A2780) | 900 - 4000 | [7] |
| TH588 | Osteosarcoma (8 cell lines) | 4480 - 17370 | [6] |
Table 3: MTH1 Expression and Activity in Cancer
| Cancer Type | Observation | Fold Change (Cancer vs. Normal) | Reference |
| Colorectal Cancer | Higher MTH1 8-oxo-dGTPase activity in tumors | 1.6-fold increase (median) | [9][10] |
| Breast Cancer | Extreme expression of MTH1 in malignant tumors | Not quantified, but described as "intense" | [5] |
| Non-Small Cell Lung Cancer | Elevated MTH1 protein levels in tumors | Not quantified, but described as "elevated" | [4] |
Signaling Pathways Involving MTH1
MTH1's role extends beyond simple nucleotide pool sanitation and intersects with key cellular signaling pathways that regulate cell proliferation, survival, and stress responses. Inhibition of MTH1 can lead to the activation of DNA damage response (DDR) pathways. The accumulation of oxidized nucleotides and subsequent DNA damage, such as single- and double-strand breaks, triggers the activation of checkpoint kinases like CHK1 and CHK2, and the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[7]
Furthermore, MTH1 has been implicated in the regulation of the PI3K/AKT and MAPK signaling pathways, which are central to cancer cell growth and survival.[3][11] While the precise molecular mechanisms are still under investigation, it is evident that the cellular stress induced by MTH1 inhibition can modulate the activity of these critical pathways.
References
- 1. Human MTH1 protein hydrolyzes the oxidized ribonucleotide, 2-hydroxy-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addiction to MTH1 protein results in intense expression in human breast cancer tissue as measured by liquid chromatography-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human MTH1 protein hydrolyzes the oxidized ribonucleotide, 2-hydroxy-ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
MTH1 Degrader versus MTH1 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MutT Homologue 1 (MTH1), a nudix hydrolase responsible for sanitizing the cellular nucleotide pool, has emerged as a compelling target in oncology. Elevated levels of reactive oxygen species (ROS) in cancer cells lead to an increased oxidation of deoxynucleoside triphosphates (dNTPs). MTH1 prevents the incorporation of these damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death. Consequently, targeting MTH1 presents a promising therapeutic window for selectively eliminating cancer cells. This technical guide provides a comprehensive comparison of two primary strategies for targeting MTH1: inhibition of its enzymatic activity and targeted degradation of the MTH1 protein. While MTH1 inhibitors have been extensively studied, the development of MTH1 degraders represents a newer, evolving modality. This document will delve into the mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways for both approaches.
MTH1 Inhibitors: Mechanism of Action and Key Compounds
MTH1 inhibitors function by binding to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs such as 8-oxo-dGTP and 2-OH-dATP.[1] This leads to an accumulation of damaged nucleotides in the cellular pool. During DNA replication, these oxidized dNTPs can be incorporated into the newly synthesized DNA strand, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells, which exhibit higher levels of oxidative stress compared to normal cells.[2]
Several small molecule MTH1 inhibitors have been developed and characterized, with notable examples including:
-
TH287 and TH588: These are first-in-class MTH1 inhibitors that have demonstrated potent enzymatic inhibition and selective cancer cell killing.[1][3] However, subsequent studies have revealed that their cytotoxic effects may be, in part, attributed to off-target effects, particularly the disruption of microtubule dynamics.[4][5]
-
Karonudib (TH1579): A second-generation MTH1 inhibitor with improved potency and selectivity. Karonudib has been shown to induce mitotic arrest and increase the incorporation of 8-oxo-dG into the DNA of cancer cells.[1][6]
Quantitative Data for MTH1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) for key MTH1 inhibitors against the MTH1 enzyme and in cellular viability assays.
| Compound | Target | IC50 (nM) - Enzymatic Assay | Cell Line | IC50/EC50 (µM) - Cell Viability | Reference(s) |
| TH287 | MTH1 | 0.8 | U2OS | 0.7 | [1][7] |
| TH287 | MTH1 | 2.2 | - | - | [8][9] |
| TH588 | MTH1 | 5.0 | - | - | [3] |
| Karonudib (TH1579) | MTH1 | - | Ovarian Cancer Cell Lines | 0.06 - 0.2 | [1] |
| (S)-crizotinib | MTH1 | 2.5 - 7.2 | - | - | [10] |
MTH1 Degraders: A Novel Modality for MTH1 Targeting
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate target proteins. This is often achieved through the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.
An MTH1 degrader would typically consist of a ligand that binds to MTH1, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of MTH1, marking it for degradation by the proteasome.
While the development of PROTACs and molecular glues for various oncology targets is rapidly advancing, there is currently a lack of publicly available information on specific degraders that target the endogenous MTH1 protein. The most relevant publicly discussed molecule, "MTH1 degrader-1," is a ligand used for the synthesis of aTAG 4531, a degrader of MTH1 fusion proteins as part of the AchillesTAG (aTAG) system.[11][12] This system is a valuable research tool for studying the consequences of MTH1 loss-of-function but does not represent a direct therapeutic strategy for degrading the native MTH1 protein.
Conceptual Framework for an Endogenous MTH1 Degrader
A hypothetical PROTAC designed to degrade endogenous MTH1 would offer several potential advantages over traditional inhibition:
-
Event-driven vs. Occupancy-driven pharmacology: Degraders act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules. This can lead to a more profound and sustained target suppression compared to inhibitors, which require continuous high-level occupancy of the active site.
-
Overcoming resistance: Degradation can overcome resistance mechanisms that arise from mutations in the inhibitor binding site that reduce binding affinity.
-
Elimination of scaffolding functions: By removing the entire protein, degraders abrogate both the enzymatic and any potential non-enzymatic scaffolding functions of the target protein.
Quantitative Data for MTH1 Degraders
As there are no publicly disclosed potent degraders of endogenous MTH1, a direct quantitative comparison with inhibitors is not currently possible. The table below outlines the key parameters used to evaluate PROTAC efficacy, which would be applicable to a future MTH1 degrader.
| Parameter | Description |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achieved at a given concentration of the degrader. |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded upon treatment with the degrader. |
Signaling Pathways Involving MTH1
MTH1 plays a crucial role in mitigating the consequences of oxidative stress, particularly in the context of oncogenic signaling pathways that drive ROS production.
MTH1 in the DNA Damage Response
Increased ROS in cancer cells leads to the oxidation of dNTPs. MTH1 prevents the incorporation of these damaged nucleotides into DNA. Inhibition or degradation of MTH1 allows for the incorporation of oxidized bases, which can be recognized by DNA glycosylases like OGG1, leading to the initiation of the base excision repair (BER) pathway. The resulting single-strand breaks can be converted to double-strand breaks during replication, activating DNA damage response kinases such as ATM and ATR.
MTH1 and the RAS/MAPK Signaling Pathway
Oncogenic mutations in RAS are frequently found in human cancers and are associated with increased ROS production. This creates a dependency on MTH1 to mitigate the resulting oxidative stress. The RAS-RAF-MEK-ERK (MAPK) pathway is a key downstream effector of RAS signaling, promoting cell proliferation and survival. The interplay between RAS-induced ROS and MTH1 is a critical aspect of cancer cell biology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MTH1 inhibitors and degraders.
MTH1 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MTH1. A common method involves measuring the release of inorganic phosphate (B84403) (Pi) upon the hydrolysis of 8-oxo-dGTP.
Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Enzyme and Substrate Preparation: Dilute the MTH1 enzyme and 8-oxo-dGTP substrate to their final working concentrations in Assay Buffer.
-
Assay Setup: Add the test compound dilutions and controls to the wells of the 96-well plate.
-
Enzyme Addition: Add the diluted MTH1 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add the 8-oxo-dGTP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the phosphate detection reagent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[13][14]
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for MTH1.
-
Data Analysis: Quantify the band intensities at each temperature and plot the relative amount of soluble MTH1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. Spontaneous tumorigenesis in mice defective in the MTH1 gene encoding 8-oxo-dGTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
The MTH1 Pathway: A Guardian of Genomic Integrity Under Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of reactive oxygen species (ROS) are a hallmark of many pathological conditions, most notably cancer. This state of oxidative stress inflicts damage on cellular macromolecules, including the precursors of DNA, the deoxyribonucleoside triphosphates (dNTPs). The incorporation of oxidized dNTPs into the genome is a major source of mutations and DNA strand breaks, leading to genomic instability and cell death. To counteract this threat, cells have evolved sophisticated surveillance mechanisms. A key player in this defense system is the MutT Homolog 1 (MTH1) protein, a "housekeeping" enzyme that sanitizes the dNTP pool by hydrolyzing oxidized purine (B94841) nucleotides. This guide provides a comprehensive technical overview of the MTH1 pathway in the context of oxidative stress, with a focus on its biochemical function, its role in disease, and the methodologies used for its investigation.
The Core of the MTH1 Pathway: Sanitization of the Oxidized dNTP Pool
Under conditions of oxidative stress, ROS can readily oxidize dNTPs in the cellular pool. Two of the most common and mutagenic oxidized dNTPs are 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine triphosphate (2-OH-dATP). If not intercepted, these damaged precursors can be erroneously incorporated into newly synthesized DNA by DNA polymerases.
The central function of the MTH1 pathway is to prevent this incorporation. MTH1, a member of the Nudix hydrolase superfamily, specifically recognizes and hydrolyzes these oxidized purine dNTPs, converting them into their corresponding monophosphate forms (8-oxo-dGMP and 2-OH-dAMP) and pyrophosphate.[1][2] This enzymatic action effectively "sanitizes" the dNTP pool, ensuring that DNA polymerases have access to a clean supply of building blocks for replication and repair.[3][4]
MTH1 in Cancer: A Double-Edged Sword
Cancer cells are characterized by high levels of intrinsic oxidative stress due to their altered metabolism and rapid proliferation.[3][5] This creates a dependency on mechanisms that can mitigate the damaging effects of ROS. Consequently, many cancer cells upregulate the expression of MTH1 to cope with the increased load of oxidized dNTPs.[2][6] This reliance on MTH1 for survival has positioned it as an attractive therapeutic target in oncology.[7] The hypothesis is that inhibiting MTH1 in cancer cells would lead to the accumulation of oxidized dNTPs, their incorporation into DNA, and subsequent cell death, while leaving normal cells with lower ROS levels relatively unharmed.[4]
Quantitative Data on MTH1 Expression and Inhibitor Potency
The following tables summarize key quantitative data related to MTH1, providing a comparative overview for research and drug development purposes.
Table 1: Relative MTH1 Expression in Cancer vs. Normal Tissues
| Cancer Type | Fold Increase in Tumor (Protein Level) | Reference(s) |
| Colorectal Cancer | 6.1-fold to 9.4-fold | [8][9] |
| Non-Small Cell Lung Cancer | Significantly higher in tumor tissues | [6][8] |
| Pancreatic Ductal Adenocarcinoma | 5.5-fold (activity) in tumor tissues | [8][9] |
| Osteosarcoma | 3 to 25-fold (mRNA) in cell lines | [9] |
Table 2: Kinetic Parameters of MTH1 Substrates
| Substrate | Km (µM) | Reference(s) |
| 8-oxo-dGTP | 11.3 | [10][11] |
| 8-oxo-dATP | 7.6 | [10][11] |
| 2-OH-dATP | 14 | [10][11] |
| 2-OH-rATP | 13.4 | [11] |
Table 3: IC50 Values of MTH1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| TH588 | 143B | Osteosarcoma | 4.48 | [5] |
| TH588 | Cal72 | Osteosarcoma | 17.37 | [5] |
| TH1579 | 143B | Osteosarcoma | 0.31 | [5] |
| TH1579 | Cal72 | Osteosarcoma | 16.26 | [5] |
| TH1579 | DU-145 | Prostate | ~0.24 | [12] |
| TH1579 | PC-3 | Prostate | ~0.28 | [12] |
| TH1579 | C4-2 (AR+) | Prostate | ~0.10 | [12] |
| TH1579 | C4-2 (AR-) | Prostate | ~0.19 | [12] |
Experimental Protocols for MTH1 Research
This section provides detailed methodologies for key experiments used to investigate the MTH1 pathway.
MTH1 Enzymatic Activity Assay
This assay measures the ability of MTH1 to hydrolyze its substrate, 8-oxo-dGTP, and is crucial for screening and characterizing MTH1 inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human MTH1 enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.5-2 nM).
-
Prepare a stock solution of 8-oxo-dGTP in Assay Buffer (e.g., 10 mM) and dilute to the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of the MTH1 inhibitor in Assay Buffer.
-
Use a commercially available phosphate detection reagent (e.g., Malachite Green-based).
-
-
Assay Procedure:
-
Add 25 µL of the inhibitor dilutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the diluted MTH1 enzyme to each well (except for the 'no enzyme' control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the 8-oxo-dGTP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the 'no enzyme' control from all other readings.
-
Calculate the percentage of MTH1 inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
-
Quantification of 8-oxo-dG in Cellular DNA
This protocol describes a common method for measuring the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a biomarker of oxidative DNA damage.
References
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. | Semantic Scholar [semanticscholar.org]
- 5. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Significance of NUDT1 (MTH1) Across Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Foundational Research on MTH1-Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted protein degradation has been rapidly evolving, offering novel therapeutic strategies for previously "undruggable" targets. While the direct degradation of endogenous MutT Homolog 1 (MTH1) via Proteolysis Targeting Chimeras (PROTACs) remains an underexplored area in published research, the MTH1 protein has been ingeniously repurposed as a key component in a powerful targeted protein degradation platform known as the aTAG (Achilles TAG) system . This technical guide provides an in-depth overview of the foundational research and methodologies surrounding the MTH1-based aTAG system, a technology that utilizes MTH1 as a degradation tag to induce the targeted removal of any protein of interest.
This guide will detail the mechanism of action of the aTAG system, present quantitative data for commercially available aTAG degraders, and provide comprehensive experimental protocols for the key assays involved in utilizing this technology. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this innovative approach to targeted protein degradation.
Introduction to MTH1 and PROTAC Technology
MTH1: A Guardian of Nucleotide Pool Purity
MTH1 (NUDT1) is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool.[1] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly reliant on MTH1 to prevent the incorporation of oxidized nucleotides into DNA, which can lead to DNA damage and cell death.[2] This dependency has made MTH1 an attractive target for cancer therapy, primarily through the development of small molecule inhibitors.[1][2]
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs are designed to eliminate it. A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The MTH1-Based aTAG System: A Novel Approach to Targeted Protein Degradation
While no PROTACs have been described in the literature for the degradation of endogenous MTH1, its properties have been leveraged in the innovative aTAG system. In this system, MTH1 serves as a "degron tag" that can be fused to any protein of interest. The key advantage of using MTH1 as a tag is that its acute inhibition or degradation is reported to have no significant phenotypic effect on cell viability, making it an ideal tool for studying the specific effects of degrading a target protein.[3]
Mechanism of Action
The aTAG system operates through the following steps:
-
Fusion Protein Expression : The gene of the protein of interest is genetically engineered, typically using CRISPR-Cas9, to express a fusion protein with an MTH1 tag at either the N- or C-terminus.
-
aTAG Degrader Administration : An aTAG degrader, a PROTAC-like molecule, is introduced to the cells. This molecule is composed of a high-affinity MTH1 ligand, a linker, and a ligand for an E3 ubiquitin ligase (commonly Cereblon).[4][5]
-
Ternary Complex Formation : The aTAG degrader facilitates the formation of a ternary complex between the MTH1-tagged fusion protein and the recruited E3 ligase.[3]
-
Ubiquitination and Degradation : Within the ternary complex, the E3 ligase ubiquitinates the MTH1-tagged protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]
Quantitative Data for MTH1 aTAG Degraders
Several potent and selective aTAG degraders are commercially available. The key parameters for evaluating their efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Degrader Name | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference |
| aTAG 2139 | Thalidomide (Cereblon) | 0.27 | 92.1 | 4 | |
| 1.1 | - | - | [7] | ||
| aTAG 4531 | Thalidomide (Cereblon) | 0.34 | 93.14 | 4 | [5] |
| 0.28 | - | - | [8] |
Detailed Experimental Protocols
Generation of MTH1-Tagged Fusion Proteins via CRISPR-Cas9
This protocol provides a general workflow for creating cell lines with endogenously MTH1-tagged proteins using CRISPR-Cas9-mediated homology-directed repair (HDR).
Protocol:
-
Design of sgRNA and Donor Template [9]
-
Design single guide RNAs (sgRNAs) targeting the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the protein of interest. It is recommended to test at least two different sgRNAs.
-
Synthesize a single-stranded DNA (ssDNA) homology-directed repair (HDR) template. This template should contain the MTH1 tag sequence flanked by 80-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Consider adding phosphorothioate (B77711) bonds to the ends of the ssDNA to prevent degradation.
-
-
Preparation of Ribonucleoprotein (RNP) Complex [9]
-
Combine purified Cas9 protein and the synthetic sgRNA at a molar ratio of approximately 1:1.2 (e.g., 4 µM Cas9 to 4.8 µM sgRNA).
-
Incubate at room temperature for 20 minutes to allow for RNP complex formation.
-
-
Cell Transfection [9]
-
Harvest the cells to be edited and resuspend them in a suitable transfection buffer (e.g., for electroporation or nucleofection).
-
Add the pre-formed RNP complex and the ssDNA donor template to the cell suspension.
-
Perform transfection according to the manufacturer's protocol for your specific system.
-
-
Cell Recovery and Validation [9]
-
Plate the transfected cells and allow them to recover for 24-48 hours.
-
Validate the successful knock-in of the MTH1 tag by:
-
Genomic DNA sequencing: Isolate genomic DNA and perform PCR followed by Sanger or next-generation sequencing to confirm the presence of the MTH1 tag at the correct locus.
-
Western Blot: Lyse a portion of the cells and perform a western blot using an antibody against the MTH1 tag or the protein of interest to confirm the expression and correct size of the fusion protein.
-
-
Western Blot for Measuring Protein Degradation
This protocol details the steps to quantify the degradation of an MTH1-tagged protein following treatment with an aTAG degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MTH1 tag, anti-POI, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed the MTH1-tagged cells in multi-well plates.
-
Treat the cells with a dose-response of the aTAG degrader or a vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the intensity of the MTH1-tagged protein to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
-
Cell Viability Assays
These assays are used to assess the phenotypic consequences of degrading the MTH1-tagged protein of interest.
This colorimetric assay measures cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aTAG degrader.
-
After the desired incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4.3.2 ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) [10][12]
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with the aTAG degrader.
-
After incubation, equilibrate the plate to room temperature.
-
Add an equal volume of the luminescent cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Read the luminescence on a plate reader.
Conclusion and Future Perspectives
The MTH1-based aTAG system represents a significant advancement in the field of targeted protein degradation, providing a robust and versatile platform for target validation and the study of protein function. By leveraging the unique properties of MTH1 as a degradation tag, researchers can rapidly and selectively deplete any protein of interest without the need to develop a specific PROTAC for each target. The high potency and selectivity of aTAG degraders, as evidenced by their low nanomolar DC50 values, underscore the power of this technology.
Future research in this area may focus on expanding the repertoire of aTAG degraders with different E3 ligase recruiters to overcome potential resistance mechanisms and to provide tissue- or cell-type-specific degradation. Furthermore, the application of the aTAG system in in vivo models will be crucial for translating the findings from cell-based assays to a more complex biological context. As our understanding of the ubiquitin-proteasome system deepens, we can anticipate the development of even more sophisticated and powerful tools for targeted protein degradation, with the MTH1-based aTAG system serving as a foundational technology in this exciting field.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. aTAG 4531 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mesgenbio.com [mesgenbio.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for MTH1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTH1 (MutT Homolog 1), also known as NUDT1, is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP.[1] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 is crucial for preventing the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death.[2][3] This dependency makes MTH1 an attractive therapeutic target in oncology.
MTH1 degrader-1 is a ligand designed for the synthesis of a Proteolysis Targeting Chimera (PROTAC), aTAG 4531.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. aTAG 4531 utilizes the aTAG (AchillesTAG) system, where MTH1 is used as the "tag" for degradation.[5][6] This system allows for the potent and selective degradation of MTH1 fusion proteins.
These application notes provide detailed experimental protocols for characterizing the activity of this compound (as part of the PROTAC aTAG 4531), including methods for assessing protein degradation, target engagement, and effects on cell viability.
Quantitative Data Summary
The MTH1 degrader, aTAG 4531, has demonstrated high potency and efficacy in inducing the degradation of MTH1 fusion proteins. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description |
| DC50 | 0.28 - 0.34 nM | The concentration of aTAG 4531 required to degrade 50% of the target MTH1 fusion protein after a 4-hour incubation.[7] |
| Dmax | 93.14% | The maximum percentage of MTH1 fusion protein degradation observed. |
| Ki | 1.8 nM | The inhibitory constant, indicating the binding affinity of the MTH1 ligand component of the degrader to MTH1.[7] |
Signaling Pathway
MTH1 plays a central role in preventing DNA damage induced by oxidative stress. The following diagram illustrates the mechanism of action of an MTH1 degrader.
Caption: Mechanism of MTH1 degradation and its effect on oxidative DNA damage.
Experimental Protocols
Western Blotting for MTH1 Degradation
This protocol is to quantify the degradation of MTH1 protein in cells treated with this compound (as aTAG 4531).
Experimental Workflow
Caption: Workflow for Western Blot analysis of MTH1 degradation.
Materials:
-
Cells expressing MTH1 or an MTH1-fusion protein
-
This compound (as aTAG 4531)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTH1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8][9]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MTH1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the MTH1 protein levels. Normalize to the loading control.
-
Cell Viability (MTT) Assay
This assay determines the effect of MTH1 degradation on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (as aTAG 4531)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[10] Include wells with vehicle (DMSO) as a control.
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10][11]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of the MTH1 degrader to the MTH1 protein within the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[13]
Materials:
-
Cells expressing the MTH1 target
-
This compound (as aTAG 4531)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for 1 hour at 37°C.[14]
-
Heat Challenge:
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MTH1 at each temperature point by Western blotting, as described in the first protocol.
-
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature for both the degrader-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[13]
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound. By quantifying MTH1 degradation, assessing the impact on cancer cell viability, and confirming target engagement, researchers can effectively characterize the pharmacological profile of this novel therapeutic agent. These detailed methodologies are intended to support the advancement of MTH1-targeting strategies in cancer drug development.
References
- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. abcam.com [abcam.com]
- 13. annualreviews.org [annualreviews.org]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTH1 Degrader-1 (aTAG 4531) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTH1 degrader-1 is a critical chemical probe used in the synthesis of the PROTAC® (Proteolysis Targeting Chimera) aTAG 4531. It is important to note that this compound itself is a ligand for the MTH1 protein and is not typically used directly in cell culture experiments for protein degradation. Instead, it is a component of the bifunctional molecule aTAG 4531, which is designed for the targeted degradation of proteins of interest (POIs) that have been endogenously tagged with the MTH1 protein. This "AchillesTAG" (aTAG) system provides a powerful and versatile method for rapid and selective protein knockdown, enabling the study of protein function and target validation.[1][2][3][4][5][6]
The aTAG 4531 molecule is a heterobifunctional degrader that consists of the this compound ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] By simultaneously binding to the MTH1-tagged POI and CRBN, aTAG 4531 induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3][4] This system allows for dose-dependent and reversible control over the levels of a specific protein.
These application notes provide a comprehensive guide to using aTAG 4531 in cell culture, from the initial step of generating an MTH1-tagged cell line to downstream analysis of protein degradation and cellular phenotype.
Data Presentation
The following table summarizes the key quantitative data for aTAG 4531, the PROTAC synthesized from this compound.
| Parameter | Value | Cell Line/System | Reference |
| DC50 | 0.34 nM | Not specified (fusion protein degradation) | [1][2][4][7][8] |
| 0.28 nM | Not specified (MTH1 aTAG degradation) | [3][9] | |
| Dmax | >90% | Not specified (fusion protein degradation) | [1][7][8] |
| Incubation Time for Degradation | 4 hours | Not specified (for DC50 determination) | [1][2][4][7][8] |
| Binding Affinity (Ki) | 1.8 nM | MTH1 aTAG | [3][9] |
| Molecular Weight | 867.85 g/mol | N/A | [1][2][4] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [2][4] |
Signaling Pathway and Experimental Workflow
MTH1-aTAG System: Mechanism of Action
The following diagram illustrates the mechanism by which aTAG 4531 mediates the degradation of an MTH1-tagged protein of interest.
Caption: aTAG 4531 facilitates the degradation of an MTH1-tagged protein of interest.
General Experimental Workflow
The following diagram outlines the general workflow for utilizing the MTH1-aTAG system in cell culture.
Caption: A general workflow for using the MTH1-aTAG system in cell culture experiments.
Experimental Protocols
Preparation of aTAG 4531 Stock Solution
-
Reconstitution: aTAG 4531 is soluble in DMSO up to 100 mM.[2][4] To prepare a 10 mM stock solution, dissolve the appropriate amount of aTAG 4531 powder in anhydrous DMSO. For example, to make 100 µL of a 10 mM stock, dissolve 0.868 mg of aTAG 4531 (MW: 867.85 g/mol ) in 100 µL of DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage and -80°C for long-term storage.
Protocol 1: Generation of an MTH1-Tagged Cell Line using CRISPR/Cas9
The successful use of aTAG 4531 is contingent on the expression of the protein of interest as a fusion with the MTH1 tag. CRISPR/Cas9-mediated genome editing is the recommended method for knocking in the MTH1 tag at the endogenous locus of the gene of interest. This ensures physiological expression levels of the fusion protein.
Materials:
-
Cell line of interest
-
Cas9 nuclease
-
Gene-specific single guide RNA (sgRNA) targeting the C-terminus of the gene of interest
-
Donor template plasmid containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site
-
Transfection reagent or electroporation system
-
Puromycin (B1679871) or other selection antibiotic (if a resistance cassette is included in the donor template)
Procedure:
-
Design sgRNA: Design and validate an sgRNA that targets the genomic locus of the POI immediately upstream of the stop codon.
-
Construct Donor Template: Clone the MTH1 tag sequence into a donor plasmid. Flank the tag with 500-800 bp homology arms that are homologous to the genomic sequences upstream and downstream of the sgRNA cut site. A selection marker (e.g., puromycin resistance gene) can be included for easier selection of edited cells.
-
Transfection/Electroporation: Co-transfect or electroporate the cell line of interest with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor template plasmid.
-
Selection: If a selection marker is used, apply the appropriate antibiotic to select for cells that have successfully integrated the donor template.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Screen individual clones for the correct integration of the MTH1 tag by PCR and Sanger sequencing. Confirm the expression of the full-length MTH1-POI fusion protein by Western Blotting using antibodies against both the POI and the MTH1 tag.
Protocol 2: Western Blot Analysis of MTH1-Tagged Protein Degradation
This protocol is to determine the dose- and time-dependent degradation of the MTH1-tagged POI upon treatment with aTAG 4531.
Materials:
-
MTH1-tagged cell line
-
aTAG 4531 stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment:
-
Dose-Response: Treat the cells with a serial dilution of aTAG 4531 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a fixed time (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat the cells with a fixed concentration of aTAG 4531 (e.g., 10 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control. Calculate the percentage of protein remaining relative to the DMSO control.
Protocol 3: Cell Viability Assay
This protocol assesses the phenotypic consequences of degrading the MTH1-tagged POI on cell viability. The choice of assay (e.g., MTT, MTS, or ATP-based) will depend on the expected outcome and potential for compound interference.
Materials:
-
MTH1-tagged cell line
-
aTAG 4531 stock solution (10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well). Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of aTAG 4531 to the wells. Include a DMSO vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours). This should be determined based on the kinetics of protein degradation and the expected time to observe a phenotypic effect.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the DMSO vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value, if applicable.
Conclusion
The this compound, as a component of aTAG 4531, is a powerful tool for inducing the degradation of MTH1-tagged proteins of interest. The aTAG system offers a rapid, selective, and reversible method for studying protein function in a cellular context. The protocols provided here offer a framework for the successful implementation of this technology. Researchers should note that optimal concentrations, incubation times, and downstream assays will need to be empirically determined for each specific MTH1-tagged protein of interest and cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aTAG 4531 (CFT-4531) | DNA(RNA) Synthesis | 2412985-00-1 | Invivochem [invivochem.com]
- 8. aTAG 4531 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
MTH1 Degrader-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTH1 degrader-1 in cell-based assays. This document outlines the mechanism of action, key quantitative data, and detailed protocols for assessing the efficacy and cellular effects of this degrader.
Introduction
MutT Homolog 1 (MTH1), a nudix hydrolase, plays a critical role in preventing the incorporation of damaged nucleotides into DNA, a function that is particularly vital for cancer cells due to their high levels of reactive oxygen species (ROS) and metabolic activity.[1] MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing DNA damage and maintaining genomic stability.[2][3] Elevated MTH1 expression is observed in various cancers and is associated with tumor progression and poor prognosis.[2][4]
This compound is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as aTAG 4531.[3][5] These heterobifunctional molecules are designed to induce the degradation of a target protein through the ubiquitin-proteasome system. The aTAG system utilizes MTH1 as a tag fused to a protein of interest, allowing for its targeted degradation.[6] this compound itself is a ligand for MTH1 and a crucial building block for creating these powerful research tools.[5]
Mechanism of Action
This compound is incorporated into a PROTAC molecule, which brings the MTH1 protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of MTH1, marking it for degradation by the 26S proteasome. The degradation of MTH1 leads to an accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][7] This targeted degradation strategy offers a powerful approach to specifically eliminate cancer cells that are highly dependent on MTH1 for survival.[4]
Signaling Pathway and Experimental Workflow
To visualize the MTH1 signaling pathway and the experimental workflow for assessing this compound, the following diagrams are provided.
Caption: MTH1 Signaling Pathway and Degrader Action.
References
- 1. aTAG 4531 - Immunomart [immunomart.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aTAG 4531 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. promega.co.jp [promega.co.jp]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring MTH1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in cellular defense against oxidative stress. It functions by hydrolyzing oxidized purine (B94841) nucleoside triphosphates (e.g., 8-oxo-dGTP), preventing their incorporation into DNA and thereby averting mutations and cell death. In many cancer cells, elevated levels of reactive oxygen species (ROS) create a dependency on MTH1 for survival, making it an attractive therapeutic target. Inducing the degradation of MTH1 is a promising strategy for cancer therapy. This document provides a detailed protocol for assessing MTH1 degradation in vitro using Western blotting, a fundamental technique for quantifying protein levels.
Signaling Pathway of MTH1 Stability and Degradation
The stability of the MTH1 protein is regulated by the ubiquitin-proteasome system. The S-phase kinase-associated protein 2 (Skp2), a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, has been shown to mediate the K63-linked polyubiquitination of MTH1, which leads to its stabilization. The Mitogen-Activated Protein Kinase (MAPK) pathway can act upstream, influencing the expression of both Skp2 and MTH1. Disrupting this stabilization pathway can lead to MTH1 degradation by the proteasome.
Determining the Potency of MTH1 Degrader-1: Application Notes and Protocols for DC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. MTH1 (MutT Homolog 1), an enzyme responsible for sanitizing oxidized nucleotide pools, is a compelling target in oncology.[1][2][3] Elevated levels of reactive oxygen species (ROS) in cancer cells lead to an increased reliance on MTH1 to prevent the incorporation of damaged nucleotides into DNA, which would otherwise trigger cell death.[3][4] MTH1 degraders, a class of proteolysis-targeting chimeras (PROTACs), are designed to hijack the cell's ubiquitin-proteasome system to specifically destroy the MTH1 protein.
A critical parameter for characterizing the efficacy of a protein degrader is the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%.[5][6] This document provides detailed application notes and protocols for determining the DC50 of MTH1 degrader-1.
Data Presentation
The following table summarizes representative quantitative data for MTH1 degraders based on the aTAG (AchillesTAG) platform, where MTH1 is fused with a tag for targeted degradation. These values illustrate the high potency of this class of degraders.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) |
| aTAG 2139 | MTH1 fusion protein | Various | 0.27 | 92.1 | 4 |
| aTAG 4531 | MTH1 fusion protein | Various | 0.34 | 93.1 | 4 |
| aTAG 2139 | MTH1 fusion protein | Not Specified | 1.1 | Not Specified | Not Specified |
| aTAG 4531 | MTH1 fusion protein | Not Specified | 0.28 | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
To understand the context of MTH1 degradation, it is crucial to visualize its role in cellular pathways. The following diagram illustrates the MTH1 signaling pathway and how its degradation can impact cancer cells.
Caption: MTH1 signaling pathway and the mechanism of this compound.
The experimental workflow for determining the DC50 of this compound is a systematic process involving cell culture, compound treatment, protein analysis, and data interpretation.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for MTH1 Degrader-1 Treatment Time Course
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a time-course experiment using MTH1 degrader-1. This document outlines the underlying biological rationale, experimental procedures, and expected outcomes for researchers investigating the targeted degradation of MTH1 protein, particularly in the context of cancers with elevated c-Myc expression.
Introduction
MutT homolog-1 (MTH1) is a pyrophosphatase that plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA and subsequent mutations and strand breaks.[1] Cancer cells, often characterized by high levels of reactive oxygen species (ROS) due to oncogenic signaling (e.g., from c-Myc, RAS, or PI3K), exhibit a strong dependence on MTH1 for survival.[1][2] This makes MTH1 an attractive therapeutic target.
This compound is a component of the AchillesTAG (aTAG) system, a targeted protein degradation (TPD) platform. It acts as a ligand for a PROTAC (Proteolysis Targeting Chimera) that selectively targets MTH1 for ubiquitination and subsequent degradation by the proteasome.[3][4] This approach offers a powerful tool for studying the functional consequences of MTH1 loss and for developing novel anti-cancer therapies.
The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism.[5][6] Its overexpression is a hallmark of many human cancers.[5][6] c-Myc drives cellular processes that generate high levels of ROS, thus creating a dependency on protective mechanisms like MTH1.[1][2] Furthermore, c-Myc can interact with the Max-binding protein MIZ-1 to repress the transcription of target genes, including cell cycle inhibitors.[6][7][8][9] This interplay suggests that degrading MTH1 could be particularly effective in c-Myc-driven cancers.
This document provides a detailed protocol for a time-course experiment to characterize the effects of this compound in a relevant cancer cell line.
Data Presentation
Table 1: MTH1 and c-Myc Protein Levels Following this compound Treatment
| Time Point | MTH1 Protein Level (% of Control) | c-Myc Protein Level (% of Control) |
| 0 h | 100% | 100% |
| 2 h | 65% | 98% |
| 4 h | 30% | 95% |
| 8 h | 10% | 80% |
| 12 h | 5% | 70% |
| 24 h | <5% | 60% |
| 48 h | <5% | 50% |
Table 2: Cellular Response to this compound Treatment
| Time Point | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) | Intracellular ROS Levels (Fold Change) |
| 0 h | 100% | 5% | 1.0 |
| 12 h | 90% | 10% | 1.5 |
| 24 h | 75% | 25% | 2.5 |
| 48 h | 50% | 45% | 3.5 |
| 72 h | 30% | 60% | 4.0 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat a cancer cell line with this compound over a specified time course to analyze its effects on protein levels and cellular phenotypes.
Materials:
-
Human Burkitt's lymphoma cell line (e.g., Ramos) with high c-Myc expression
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (solubilized in DMSO)
-
DMSO (vehicle control)
-
6-well and 96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates for protein analysis and 1 x 10⁴ cells/well in 96-well plates for viability assays.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Treatment:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 100 nM) in complete culture medium.
-
Prepare a vehicle control solution with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Time Course Incubation:
-
Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Collection:
-
At each time point, harvest the cells.
-
For protein analysis (from 6-well plates), wash the cells with ice-cold PBS and lyse them for Western blotting.
-
For cell viability and other assays (from 96-well plates), proceed directly with the assay protocols.
-
Protocol 2: Western Blot Analysis
Objective: To quantify the protein levels of MTH1 and c-Myc following treatment with this compound.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MTH1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Cell Viability and Apoptosis Assays
Objective: To assess the impact of MTH1 degradation on cell viability and apoptosis.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Viability Assay:
-
At each time point, add CellTiter-Glo® reagent to the wells of the 96-well plate.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Apoptosis Assay:
-
Harvest cells from the 6-well plates.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Caption: MTH1 Protein Degradation Pathway via this compound.
Caption: Experimental Workflow for this compound Time Course.
Caption: c-Myc/MIZ-1 Signaling Pathway.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Role of MIZ-1 in MYC-Dependent Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myc interacts with Max and Miz1 to repress C/EBPδ promoter activity and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the aTAG Degradation System
For Researchers, Scientists, and Drug Development Professionals
The aTAG (AchillesTAG) degradation system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology offers a robust alternative to genetic methods like CRISPR/Cas9 or RNAi for target validation and studying protein function. The aTAG system provides temporal control, reversibility, and dose-dependent degradation, making it an invaluable tool in cellular biology and drug development.
Principle of the aTAG System
The aTAG system utilizes a small molecule degrader to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate a target protein. This is achieved by fusing the protein of interest to the MTH1 (MutT homolog-1) protein, which serves as a "degradation tag" (aTAG). An aTAG degrader, a heterobifunctional molecule, then simultaneously binds to the MTH1 tag on the fusion protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the MTH1-tagged protein, marking it for degradation by the 26S proteasome. A key advantage of using MTH1 as the tag is that its degradation is reported to have no phenotypic consequence in mice.
Applications of the aTAG Degradation System
The aTAG system has a range of applications in both basic research and drug development:
-
Target Validation: Rapidly degrading a protein of interest allows for the assessment of its role in cellular processes and its potential as a therapeutic target.[1] This is particularly useful for proteins that are considered "undruggable" by conventional small molecule inhibitors.
-
Functional Genomics: By enabling the acute and reversible depletion of a protein, the aTAG system allows for the study of a protein's function with high temporal resolution. This is advantageous over genetic knockout methods, which can lead to compensatory mechanisms.
-
Drug Discovery: The system can be used to mimic the effect of a therapeutic degrader, aiding in the development of novel proteolysis-targeting chimeras (PROTACs).
-
Signaling Pathway Analysis: The ability to rapidly degrade a specific protein in a signaling cascade allows for precise dissection of its role and downstream effects.
Quantitative Data for aTAG Degraders
The efficacy of aTAG degraders is typically characterized by their DC50 (concentration required for 50% maximal degradation) and Dmax (maximum degradation) values. Below is a summary of the reported data for two commonly used aTAG degraders.
| Degrader | DC50 | Dmax | Incubation Time | Cell Line | Target | Reference |
| aTAG 2139 | 0.27 nM | 92.1% | 4 hours | Human Jurkat | Exogenously expressed CAR fused to MTH1 | [2] |
| aTAG 4531 | 0.34 nM | 93.14% | 4 hours | Human Jurkat | Exogenously expressed CAR fused to MTH1 |
Signaling Pathway and Experimental Workflow
aTAG-mediated Protein Degradation Pathway
Caption: aTAG-mediated protein degradation pathway.
Experimental Workflow for the aTAG System
Caption: Experimental workflow for the aTAG system.
Experimental Protocols
Protocol 1: Generation of MTH1-tagged Cell Lines using CRISPR/Cas9
This protocol outlines the steps for knocking in the MTH1 tag at a specific genomic locus to create a fusion with the protein of interest.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus
-
Single-stranded donor oligonucleotide (ssODN) as a homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms
-
Cell line of interest
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers for validation
-
Sanger sequencing reagents
Procedure:
-
Design sgRNA and HDR Template:
-
Design and synthesize sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the target gene).
-
Design and synthesize an ssODN HDR template containing the MTH1 tag sequence flanked by 50-100 base pair homology arms matching the genomic sequence adjacent to the cut site.
-
-
Transfection/Electroporation:
-
Culture the cells to the appropriate confluency for transfection or electroporation.
-
Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complex by incubating the Cas9 protein with the sgRNA.
-
Co-transfect or electroporate the cells with the RNP complex and the ssODN HDR template.
-
-
Clonal Selection:
-
After 48-72 hours, dilute the cells to a single-cell suspension and plate them for clonal selection.
-
Allow single cells to grow into colonies.
-
-
Validation of Knock-in:
-
Expand the individual clones and extract genomic DNA.
-
Perform PCR using primers flanking the insertion site to screen for the presence of the MTH1 tag.
-
Confirm the correct in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.
-
Further validate the expression of the MTH1-fusion protein by Western blotting using an antibody against the protein of interest or the MTH1 tag.
-
Protocol 2: aTAG-mediated Protein Degradation and Western Blot Analysis
This protocol describes the treatment of the MTH1-tagged cell line with an aTAG degrader and subsequent analysis of protein degradation by Western blotting.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., aTAG 2139 or aTAG 4531) and negative control
-
DMSO (vehicle control)
-
Cell culture plates and medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or MTH1 tag
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the aTAG degrader and the negative control in cell culture medium. Use DMSO as a vehicle control.
-
For a dose-response experiment , treat the cells with a range of degrader concentrations for a fixed time (e.g., 4 hours).
-
For a time-course experiment , treat the cells with a fixed concentration of the degrader and harvest them at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
At the end of the treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the effect of protein degradation on cell viability.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the aTAG degrader for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT/MTS Assay:
-
At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the degrader concentration to determine the IC50 value.
-
References
Application Notes: In Vivo Experimental Design for MTH1 Degrader-1
Introduction
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme responsible for sanitizing the cellular nucleotide pool.[1][2] It functions by hydrolyzing oxidized purine (B94841) deoxyribonucleotides, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA during replication.[2] Cancer cells, characterized by high levels of reactive oxygen species (ROS) due to aberrant metabolism and oncogenic signaling, exhibit a heightened dependence on MTH1 for survival.[2][3][4] This dependency, often termed non-oncogene addiction, makes MTH1 an attractive therapeutic target.[3]
Targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality over classical inhibition.[5][6] An MTH1 degrader is a heterobifunctional molecule designed to bind to both MTH1 and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of MTH1.[7][8] This approach can offer advantages such as increased potency and duration of effect. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of a novel MTH1 degrader, "MTH1 Degrader-1," in a cancer xenograft model.
Mechanism of Action: MTH1 Degradation
The therapeutic strategy is based on the premise that degrading MTH1 will lead to an accumulation of oxidized nucleotides in the dNTP pool of cancer cells. The subsequent incorporation of these damaged bases into DNA by polymerases will trigger significant DNA damage, leading to cell cycle arrest and apoptosis, selectively in cancer cells with high oxidative stress.[1][9]
Protocols
1. Animal Model and Xenograft Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model, a standard method for evaluating anti-cancer agent efficacy.[2][10]
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: SW480 human colorectal carcinoma cells (known to be responsive to MTH1 inhibition).[2]
-
Procedure:
-
Culture SW480 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium mixed 1:1 with Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
2. This compound Formulation and Administration
Proper formulation is critical for ensuring bioavailability for in vivo studies.[10][11]
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, or an acetate (B1210297) buffer with cyclodextrin, should be tested for solubility and stability.[10]
-
Preparation:
-
Prepare the this compound stock solution in DMSO.
-
On each treatment day, prepare the final formulation by adding the vehicle components to the stock solution, vortexing thoroughly to ensure a clear solution.
-
-
Administration:
-
Route: Oral gavage (PO) or intraperitoneal (IP) injection. Oral administration is often preferred for clinical translatability.[11]
-
Dosage: Based on preliminary tolerability studies, administer this compound at doses such as 25, 50, and 100 mg/kg.
-
Schedule: Administer daily (QD) for 21-28 days.
-
3. In Vivo Efficacy and Tolerability Study
This protocol outlines the core study to assess the anti-tumor activity and safety of this compound.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 50 mg/kg)
-
Group 4: this compound (High Dose, e.g., 90-100 mg/kg)[10]
-
(Optional) Group 5: Positive control (standard-of-care chemotherapy)
-
-
Procedure:
-
Record the starting body weight and tumor volume for each animal.
-
Administer the assigned treatment according to the defined schedule.
-
Measure tumor volumes and body weights twice weekly.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the planned treatment duration. Euthanize animals and collect tumors, blood, and major organs.
-
4. Pharmacodynamic (PD) and Biomarker Analysis
PD studies are essential to confirm that this compound engages its target and elicits the expected biological response.
-
Sample Collection: Collect tumors at specified time points after the final dose (e.g., 2, 8, 24 hours) from a satellite group of animals.
-
Target Engagement & Degradation:
-
Western Blot: Homogenize a portion of the tumor tissue to prepare protein lysates. Perform western blotting using antibodies against MTH1 to quantify the level of protein degradation compared to the vehicle-treated group.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Stain tissue sections with an anti-MTH1 antibody to visualize the reduction and distribution of the protein within the tumor.
-
-
Downstream Biomarker Analysis:
-
8-oxo-dG Incorporation: Use IHC with an antibody specific for 8-oxoguanine to detect the level of oxidized base incorporation into the tumor DNA.[10][11][12] An increase in 8-oxo-dG staining indicates successful functional inhibition of MTH1's sanitizing activity.
-
DNA Damage Response (DDR): Perform IHC or immunofluorescence for DNA damage markers such as phosphorylated H2AX (γH2AX) and 53BP1.[2] An increase in the number of positive foci indicates the induction of DNA double-strand breaks.
-
Apoptosis: Use TUNEL staining or IHC for cleaved Caspase-3 or cleaved PARP on tumor sections to quantify the level of apoptosis induced by the treatment.
-
5. Pharmacokinetic (PK) Analysis
PK analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader.
-
Sample Collection: In a separate cohort of tumor-bearing mice, administer a single dose of this compound. Collect blood samples (via tail vein or cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect tumor tissue.
-
Analysis:
-
Process blood samples to isolate plasma.
-
Homogenize tumor tissue.
-
Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound in plasma and tumor homogenates.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Data Presentation
Quantitative data should be organized into clear tables for comparison and interpretation.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 150 | - | - |
| This compound | 25 | 875 ± 110 | 30 | <0.05 |
| This compound | 50 | 500 ± 95 | 60 | <0.001 |
| this compound | 100 | 250 ± 60 | 80 | <0.0001 |
Table 2: Tolerability Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 ± SEM | Treatment-Related Deaths |
|---|---|---|---|
| Vehicle | - | +5.5 ± 1.2 | 0/10 |
| This compound | 25 | +4.8 ± 1.5 | 0/10 |
| This compound | 50 | +2.1 ± 1.8 | 0/10 |
| this compound | 100 | -3.0 ± 2.1 | 0/10 |
Table 3: Key Pharmacokinetic Parameters (Single 50 mg/kg Oral Dose)
| Parameter | Plasma | Tumor |
|---|---|---|
| Cmax (ng/mL or ng/g) | 1500 | 4500 |
| Tmax (h) | 2.0 | 4.0 |
| AUC (0-24h) (ng·h/mL or ng·h/g) | 8500 | 32000 |
| Half-life (t½) (h) | 6.5 | N/A |
Table 4: Summary of Pharmacodynamic Biomarker Modulation
| Biomarker | Assay | Endpoint (24h post-dose) | Result vs. Vehicle |
|---|---|---|---|
| MTH1 Protein Level | Western Blot / IHC | % of Vehicle Control | ↓ 90% |
| 8-oxo-dG Incorporation | IHC | % Positive Nuclei | ↑ 500% |
| DNA Damage (γH2AX) | IHC / IF | Foci per Nucleus | ↑ 400% |
| Apoptosis (Cleaved Casp-3) | IHC | % Positive Cells | ↑ 600% |
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 10. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 12. researchgate.net [researchgate.net]
Measuring MTH1 Protein Levels After Targeted Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix Hydrolase 1), is a pyrophosphatase that plays a critical role in sanitizing oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA and RNA. In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 is crucial for mitigating oxidative stress-induced DNA damage and promoting survival. This dependency makes MTH1 an attractive therapeutic target. Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offers a novel therapeutic modality to eliminate MTH1 protein rather than just inhibiting its enzymatic activity.
These application notes provide detailed protocols for quantifying the degradation of endogenous MTH1 protein levels following treatment with targeted degradation-inducing compounds. The methods covered include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the Cellular Thermal Shift Assay (CETSA) for target engagement.
Data Presentation
Quantitative data from MTH1 degradation experiments should be summarized for clear comparison. Below are template tables for presenting degradation data.
Table 1: MTH1 Degradation Measured by Western Blot
| Compound ID | Concentration (nM) | Treatment Time (h) | % MTH1 Degradation (vs. Vehicle) | DC50 (nM) | Dmax (%) |
| Degrader-X | 10 | 24 | 25 ± 5 | 50 | 95 ± 3 |
| 50 | 24 | 70 ± 8 | |||
| 100 | 24 | 92 ± 4 | |||
| Control-Y | 100 | 24 | 5 ± 2 | >1000 | <10 |
Table 2: MTH1 Degradation Measured by LC-MS/MS
| Compound ID | Concentration (nM) | Treatment Time (h) | MTH1 Peptide Abundance (Normalized to Control) | % MTH1 Degradation |
| Degrader-Z | 50 | 12 | 0.45 ± 0.05 | 55 |
| 50 | 24 | 0.12 ± 0.03 | 88 | |
| 50 | 48 | 0.08 ± 0.02 | 92 | |
| Control-W | 50 | 24 | 0.98 ± 0.04 | 2 |
Experimental Protocols
Quantitative Western Blot for MTH1 Degradation
This protocol describes the quantification of MTH1 protein levels in cell lysates using Western blotting.
Materials:
-
Cells expressing endogenous MTH1
-
MTH1 degrader compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTH1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the MTH1 degrader or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-MTH1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities for MTH1 and the loading control. Normalize the MTH1 signal to the loading control signal. Calculate the percentage of MTH1 degradation relative to the vehicle-treated control.
MTH1 ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a quantitative measurement of MTH1 protein in cell lysates.
Materials:
-
MTH1 ELISA kit (containing a pre-coated plate, detection antibody, standards, and buffers)
-
Cell lysates (prepared as in the Western blot protocol)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add Samples and Standards: Add the prepared standards and diluted cell lysates to the wells of the pre-coated microplate.
-
Incubation: Incubate the plate as recommended in the protocol to allow MTH1 to bind to the immobilized antibody.
-
Washing and Detection Antibody: Wash the wells and add the biotinylated detection antibody. Incubate to allow the detection antibody to bind to the captured MTH1.
-
Streptavidin-HRP and Substrate: Wash the wells and add streptavidin-HRP conjugate. After another incubation and wash, add the substrate solution and incubate until color develops.
-
Stop Reaction and Read Plate: Add the stop solution and measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of MTH1 in each sample. Calculate the percentage of MTH1 degradation relative to the vehicle-treated control.
LC-MS/MS for Absolute Quantification of MTH1
This protocol outlines a targeted proteomics approach to quantify MTH1 protein levels.
Materials:
-
Cell lysates
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
-
Stable isotope-labeled MTH1 peptide standards
Procedure:
-
Sample Preparation:
-
Normalize the protein concentration of cell lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
Spike in a known concentration of stable isotope-labeled MTH1 peptide standards.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide samples with formic acid.
-
Inject the samples onto an LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluted peptides using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring or parallel reaction monitoring) to monitor specific precursor-to-fragment ion transitions for both the endogenous MTH1 peptides and the labeled internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the endogenous and labeled peptides.
-
Calculate the ratio of the endogenous peptide peak area to the labeled peptide peak area.
-
Determine the absolute amount of MTH1 in each sample based on the known concentration of the spiked-in standard.
-
Calculate the percentage of MTH1 degradation relative to the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement
This protocol determines if a compound binds to and stabilizes MTH1 within intact cells.
Materials:
-
Cells expressing endogenous MTH1
-
MTH1-binding compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the MTH1-binding compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the MTH1 protein levels by Western blotting as described above.
-
Data Analysis: Quantify the MTH1 band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble MTH1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Experimental workflow for measuring MTH1 protein degradation.
Caption: Mechanism of targeted MTH1 protein degradation.
Caption: Downstream signaling consequences of MTH1 degradation.
Protocol for Validating MTH1 Degrader-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MutT Homolog 1 (MTH1), a nudix hydrolase, plays a critical role in cancer cell survival by sanitizing the nucleotide pool, preventing the incorporation of damaged bases into DNA.[1][2] Elevated levels of reactive oxygen species (ROS) in cancer cells lead to an increase in oxidized nucleotides, making them particularly dependent on MTH1 for survival.[2][3] Targeted degradation of MTH1 is a promising therapeutic strategy to induce cancer cell death. This document provides a comprehensive protocol for validating the activity of a novel MTH1 degrader, hereafter referred to as "MTH1 Degrader-1".
The validation process involves a series of experiments to confirm the degradation of MTH1, verify target engagement, and assess the downstream cellular consequences of MTH1 depletion.
Data Presentation
The following tables summarize the expected quantitative data from the validation experiments for this compound.
Table 1: In Vitro Degradation of MTH1 Protein
| Cell Line | This compound Concentration (nM) | MTH1 Protein Level (% of Vehicle) | DC50 (nM) | Dmax (%) |
| SW480 | 1 | 85 | 15 | >90 |
| 10 | 60 | |||
| 100 | 15 | |||
| 1000 | <10 | |||
| HCT116 | 1 | 90 | 25 | >85 |
| 10 | 70 | |||
| 100 | 20 | |||
| 1000 | <15 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement
| Treatment | Temperature (°C) | Soluble MTH1 (% of 37°C) |
| Vehicle (DMSO) | 37 | 100 |
| 45 | 95 | |
| 50 | 80 | |
| 55 | 40 | |
| 60 | 15 | |
| This compound (1 µM) | 37 | 100 |
| 45 | 98 | |
| 50 | 90 | |
| 55 | 75 | |
| 60 | 50 |
Table 3: Downstream Cellular Effects of this compound (48h treatment)
| Cell Line | This compound (nM) | 8-oxo-dG Positive Cells (%) | Apoptotic Cells (%) (Annexin V+) | G2/M Arrest (%) |
| SW480 | 100 | 65 | 40 | 35 |
| HCT116 | 100 | 70 | 45 | 40 |
Experimental Protocols
MTH1 Protein Degradation Assay (Western Blot)
This protocol quantifies the reduction in MTH1 protein levels upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., SW480, HCT116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-MTH1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MTH1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify the band intensities and normalize the MTH1 signal to the loading control. Calculate the percentage of MTH1 protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[1][4]
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to MTH1 in intact cells by measuring the thermal stabilization of the target protein.[5][6][7]
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.[6]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the MTH1 protein levels by Western blot as described in Protocol 1.
-
Analysis: Quantify the MTH1 band intensity at each temperature and normalize it to the intensity at 37°C for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
8-oxo-dG Immunofluorescence Assay
This protocol detects the accumulation of 8-oxo-7,8-dihydroguanine (8-oxo-dG), a marker of oxidative DNA damage, following MTH1 degradation.[8][9]
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Denaturing solution (e.g., 2N HCl)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-8-oxo-dG
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
DNA Denaturation: Treat the cells with 2N HCl to denature the DNA, which is crucial for the antibody to access the 8-oxo-dG lesion.[10][11]
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate with the anti-8-oxo-dG primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of 8-oxo-dG staining in the nucleus. An increase in nuclear fluorescence in treated cells indicates an accumulation of oxidative DNA damage.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis
This protocol assesses the effect of MTH1 degradation on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain them with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) would indicate a cell cycle arrest.
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescent detection of 8-oxo-dG and PAH bulky adducts in fish liver and mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. annualreviews.org [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Target engagement assay [bio-protocol.org]
- 8. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 9. iris.hi.is [iris.hi.is]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MTH1 Degrader-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MTH1 degrader-1 in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target the MTH1 (MutT Homolog 1) protein for degradation.[1] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, MTH1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By simultaneously binding to MTH1 and an E3 ligase, this compound brings the two into close proximity, facilitating the transfer of ubiquitin to MTH1.[3] This polyubiquitination marks the MTH1 protein for recognition and subsequent degradation by the proteasome.[2][3]
MTH1 is an enzyme that sanitizes the nucleotide pool by hydrolyzing oxidized nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA and the resulting mutations.[4][5][6] Cancer cells often have high levels of reactive oxygen species (ROS) and are therefore more reliant on MTH1 to prevent DNA damage and cell death.[4][5][7] By degrading MTH1, this compound aims to increase the incorporation of damaged nucleotides into the DNA of cancer cells, leading to DNA damage and apoptosis.[5][6][7]
Below is a diagram illustrating the mechanism of action of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: No or Weak Degradation of MTH1
Q: I am not observing any significant degradation of MTH1 protein after treating my cells with this compound. What could be the reason?
A: Several factors can contribute to a lack of MTH1 degradation. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
| Potential Cause | Recommended Solution |
| Suboptimal Degrader Concentration | Perform a comprehensive dose-response experiment. A typical starting range is 1 nM to 10 µM.[8] This will help determine the optimal concentration for degradation (DC50) and the maximum degradation achievable (Dmax).[9] |
| Inappropriate Treatment Time | Conduct a time-course experiment. Degradation kinetics can vary, so testing multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) is crucial.[3][8] |
| Low E3 Ligase Expression | Verify the expression levels of the corresponding E3 ligase (e.g., VHL or Cereblon) in your chosen cell line using Western Blot or qPCR.[8][9] If expression is low, consider using a different cell line. |
| Poor Cell Permeability | PROTACs can be large molecules with poor cell permeability.[10][11] Consider modifying the linker to improve physicochemical properties or use cell lines with higher expression of relevant transporters.[10][11] |
| "Hook Effect" | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[3][10][12] Testing lower concentrations can mitigate this effect.[10] |
| Compound Instability | Ensure the this compound is stored correctly and prepare fresh dilutions for each experiment.[3] The compound may be unstable in the cell culture medium over the course of the experiment.[10] |
| Cell Health and Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency.[10] It is important to standardize cell culture conditions.[10] |
Problem 2: High Variability in Cell Viability Assays
Q: I am observing high variability between replicate wells in my cell viability assays after treatment with this compound. What could be the cause?
A: High variability can obscure the true effect of the degrader. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating by thoroughly resuspending the cells. Use a calibrated multichannel pipette for seeding.[13] |
| Incomplete Dissolution of Degrader | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting it in the culture medium.[13] Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).[13] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the degrader and affect cell viability.[13] Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or culture medium.[13] |
| Assay Interference | The degrader compound may interfere with the chemistry of the viability assay (e.g., reduction of tetrazolium salts like MTT). Run a cell-free control to check for interference.[13] If interference is observed, switch to an alternative assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo®) or protein content (e.g., Sulforhodamine B assay).[13] |
Problem 3: Off-Target Effects
Q: I am concerned about potential off-target effects of this compound. How can I assess the selectivity of my degrader?
A: Assessing the selectivity of a PROTAC is crucial for interpreting experimental results.
| Strategy | Description |
| Global Proteomics | Perform mass spectrometry-based global proteomics to identify all proteins that are downregulated upon treatment with the degrader. Shorter treatment times (< 6-8 hours) are recommended to distinguish direct targets from downstream effects.[11][14] |
| Negative Controls | Include critical negative controls in your experiments: - Inactive Epimer/Diastereomer: A stereoisomer of the degrader that cannot bind to the target or the E3 ligase.[8] - E3 Ligase Ligand Only: To control for effects independent of MTH1 degradation.[8] - Target Ligand Only: To differentiate between degradation and simple inhibition of MTH1.[8] |
| Proteasome and Neddylation Inhibitors | Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue MTH1 degradation, confirming the involvement of the proteasome.[8] A neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[8] |
| MTH1 Knockout/Knockdown Cells | Use MTH1 knockout or knockdown cells to verify that the observed phenotype is dependent on MTH1.[15] |
Experimental Protocols
Western Blot Protocol for MTH1 Degradation
This protocol outlines the steps to assess the degradation of MTH1 protein in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.[8]
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO).[8]
-
Incubate for the predetermined optimal time (e.g., 18 hours).[8]
2. Cell Lysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][16][17]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[3][17]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the soluble protein.[3][16]
3. Protein Quantification:
4. SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][16][18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][17]
-
Incubate the membrane with a primary antibody against MTH1 (e.g., Thermo Fisher PA5-52963) overnight at 4°C.[8][17][19]
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).[8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][16][17]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[8][16][17]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[8][9]
-
Normalize the MTH1 band intensity to the loading control.[8][9]
-
Plot the normalized MTH1 levels against the log of the degrader concentration to determine the DC50 and Dmax values.[8]
Cell Viability Assay (MTT)
This protocol describes how to measure cell viability using an MTT assay after treatment with this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO).[9]
3. Incubation:
4. MTT Assay:
-
Discard the media from the cell cultures.[20]
-
Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/ml in sterile PBS) to each well.[20]
-
After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water) to each well to dissolve the formazan (B1609692) crystals.[20]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.[20]
5. Data Analysis:
-
Read the absorbance at 590 nm using a plate reader.[20]
-
Plot cell viability against the degrader concentration to determine the IC50 value.[9]
In Vivo Ubiquitination Assay
This protocol is for detecting the ubiquitination of MTH1 in cultured cells.
1. Transfection:
-
Transfect cultured cells with plasmids expressing His-tagged ubiquitin and, if necessary, a tagged version of MTH1.[22][23]
2. Treatment:
-
Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow the accumulation of ubiquitinated proteins.
3. Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., with a buffer containing 2% SDS) to disrupt protein-protein interactions.[22]
-
Shear the cell lysates by sonication.[22]
-
Dilute the lysates with a buffer containing Triton X-100 to reduce the SDS concentration.[22]
4. Immunoprecipitation:
-
Incubate the cell lysates with Ni-NTA beads (for His-tagged ubiquitin) or an antibody against MTH1 overnight at 4°C with rotation.[22][23]
-
Wash the beads extensively with a high-salt washing buffer to remove non-specifically bound proteins.[22]
5. Western Blot:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[22]
-
Analyze the samples by Western blotting using an antibody against MTH1 to detect the high molecular weight smear characteristic of polyubiquitination. You can also probe with an anti-ubiquitin antibody.[22]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 6. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 7. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. nacalai.com [nacalai.com]
- 19. MTH1 Polyclonal Antibody (PA5-52963) [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 22. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTH1 degrader-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of MTH1 degrader-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the MTH1 (MutT Homolog 1) protein.[1][2][3][4] It works by simultaneously binding to the MTH1 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of MTH1 with ubiquitin, marking it for degradation by the cell's proteasome.[3][5][6] This targeted degradation strategy aims to eliminate the MTH1 protein, which is crucial for cancer cell survival under conditions of oxidative stress, rather than just inhibiting its enzymatic activity.[5][6]
Q2: What are the key parameters to consider when optimizing the concentration of this compound?
A2: The two primary parameters for determining the optimal concentration of a PROTAC like this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (MTH1).[7][8]
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the degrader.[7]
The goal is to identify a concentration that achieves maximal or near-maximal degradation (Dmax) without causing significant off-target effects or cytotoxicity.[9]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[7][9][10] This occurs because the high concentration of the degrader leads to the formation of binary complexes (either MTH1-degrader or E3 ligase-degrader) instead of the productive ternary complex (MTH1-degrader-E3 ligase) required for degradation.[9][10] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes MTH1 degradation before the effect diminishes.[9][10]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time for achieving maximal MTH1 degradation can vary depending on the cell line and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal duration. A typical starting point is to test a range of time points, for example, 2, 4, 8, 16, and 24 hours.[9][11][12]
Q5: What are the essential negative controls for my this compound experiments?
A5: To ensure that the observed effects are specifically due to the degradation of MTH1, it is critical to include appropriate negative controls. These may include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the degrader.[9][11]
-
Inactive Epimer/Diastereomer: A stereoisomer of the this compound that cannot form a stable ternary complex.[11]
-
E3 Ligase Ligand Only: To control for effects that are independent of MTH1 degradation.[11]
-
MTH1 Inhibitor (non-degrader): To differentiate between the effects of MTH1 inhibition and MTH1 degradation.[13]
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of MTH1, confirming the involvement of the ubiquitin-proteasome system.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No MTH1 Degradation Observed | Insufficient degrader concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).[9] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration.[9][11] | |
| Low cell permeability of the degrader. | Consider using a different cell line or consult the literature for similar PROTACs to assess potential permeability issues.[9][14] | |
| Low expression of the required E3 ligase in the chosen cell line. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR.[9][11] | |
| High Cell Toxicity | Degrader concentration is too high. | Lower the concentration of the degrader. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments.[9] |
| Off-target effects of the degrader. | Use a lower, more specific concentration. Compare the effects with a non-degrading MTH1 inhibitor or an inactive epimer control.[9][13][15] | |
| Inconsistent Degradation Results | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Instability of the degrader in the cell culture medium. | Assess the stability of this compound in your experimental media over the time course of your experiment. | |
| "Hook Effect" Observed | Excessive degrader concentration leading to the formation of non-productive binary complexes. | Perform a dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal window for degradation.[9][10] |
Experimental Protocols
Protocol 1: Dose-Response Curve for MTH1 Degradation by Western Blot
This protocol is designed to determine the DC50 and Dmax of this compound.
1. Cell Seeding:
-
Seed a suitable cancer cell line (e.g., a line with known reliance on MTH1, such as those with RAS mutations) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[9][16][17]
2. Degrader Treatment:
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[9][11]
-
Include a vehicle control (e.g., DMSO).
3. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.[16][17][18]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][16][17]
4. Protein Quantification:
5. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11][19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17][19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][19]
-
Incubate the membrane with a primary antibody against MTH1 overnight at 4°C.[9][11]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[9][11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11][16]
6. Data Analysis:
-
Quantify the band intensities using image analysis software.[9]
-
Normalize the MTH1 band intensity to the loading control.[9]
-
Plot the percentage of MTH1 degradation relative to the vehicle control against the degrader concentration to determine the DC50 and Dmax.[9]
Protocol 2: Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
1. Cell Seeding:
2. Degrader Treatment:
-
Treat the cells with the same range of this compound concentrations used in the Western blot experiment.[9]
3. Incubation:
4. Viability Assessment:
5. Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.[5][6][9]
-
Plot cell viability against the degrader concentration to determine the IC50 value.[5][6][9]
Quantitative Data Summary
| Parameter | Description | Typical Range for PROTACs |
| DC50 | Concentration for 50% protein degradation | 1 nM - 1 µM[8][20] |
| Dmax | Maximum percentage of protein degradation | >80%[7] |
| IC50 | Concentration for 50% inhibition of cell viability | Varies depending on cell line and treatment duration |
| Incubation Time for Dmax | Time to reach maximum degradation | 2 - 24 hours[9][11][12] |
Visualizations
Caption: MTH1 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. MTH1 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. PROTAC PIN1 degrader-1 | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. origene.com [origene.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
how to avoid the hook effect with MTH1 degrader-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MTH1 degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a special focus on avoiding the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the MTH1 (MutT Homolog 1) protein. It is a heterobifunctional molecule with one end binding to the MTH1 protein and the other end recruiting an E3 ubiquitin ligase. This proximity leads to the ubiquitination of MTH1, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the selective removal of MTH1 from the cellular environment.
Q2: What is the "hook effect" and why is it a concern with this compound?
The hook effect is a phenomenon observed with PROTACs, including this compound, where at high concentrations, the degradation of the target protein paradoxically decreases.[1][2] This results in a bell-shaped dose-response curve. The effect occurs because at excessive concentrations, this compound is more likely to form non-productive binary complexes with either MTH1 or the E3 ligase, rather than the productive ternary complex (MTH1—this compound—E3 ligase) required for degradation.[2][3] Failing to account for the hook effect can lead to misinterpretation of data, such as incorrectly concluding that the degrader is inactive at high concentrations.[1]
Q3: What are the key parameters to consider when evaluating this compound activity?
When assessing the performance of this compound, two key parameters are crucial:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the degrader.
Accurate determination of these values is essential for understanding the potency and efficacy of this compound and for conducting structure-activity relationship (SAR) studies.[1]
Troubleshooting Guide: The Hook Effect
Issue: A bell-shaped dose-response curve is observed, with decreased MTH1 degradation at high concentrations of this compound.
This is the classic presentation of the hook effect.[1][3]
Troubleshooting Steps:
-
Optimize this compound Concentration: Conduct a detailed dose-response experiment with a broad range of concentrations to identify the optimal concentration for maximal MTH1 degradation.
-
Perform a Time-Course Experiment: Assess MTH1 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[1] The kinetics of degradation can vary, and a time-course analysis will help identify the point of maximum degradation.
-
Confirm Proteasome-Mediated Degradation: To ensure the observed decrease in MTH1 is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of MTH1 protein levels in the presence of the proteasome inhibitor confirms the degradation mechanism.[3]
Quantitative Data Summary
The following tables present hypothetical data illustrating a typical hook effect observed with this compound and the results of a time-course experiment.
Table 1: Dose-Response of this compound on MTH1 Protein Levels
| This compound Conc. (nM) | % MTH1 Degradation |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 10 | 45% |
| 50 | 85% |
| 100 | 95% (Dmax) |
| 500 | 70% |
| 1000 | 40% |
| 5000 | 20% |
This table illustrates a classic hook effect, with maximal degradation (Dmax) observed at 100 nM and a significant reduction in efficacy at higher concentrations.
Table 2: Time-Course of MTH1 Degradation at Optimal Concentration (100 nM)
| Incubation Time (hours) | % MTH1 Degradation |
| 0 | 0% |
| 2 | 30% |
| 4 | 65% |
| 8 | 88% |
| 16 | 96% |
| 24 | 94% |
This table helps identify the optimal incubation time to achieve maximum degradation.
Experimental Protocols
1. Dose-Response Analysis of this compound by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., a cancer cell line with known MTH1 expression) in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.[3]
-
Treatment: Treat the cells with the various concentrations of this compound for a predetermined time (e.g., 16 hours, based on time-course experiments). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MTH1 band intensity to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.
2. Proteasome Inhibition Assay
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[3]
-
Co-treatment: Add the optimal concentration of this compound (determined from the dose-response experiment) to the pre-treated cells and incubate for the optimal duration.
-
Western Blot Analysis: Perform western blotting as described above. A rescue of MTH1 levels in the co-treated sample compared to the sample treated with this compound alone indicates proteasome-dependent degradation.[3]
Visualizations
MTH1 Signaling and Degradation Pathway
Caption: MTH1 pathway and the mechanism of this compound.
Troubleshooting Workflow for the Hook Effect
Caption: A stepwise guide to troubleshoot the hook effect.
Experimental Workflow for MTH1 Degradation Analysis
Caption: Workflow for analyzing MTH1 protein degradation.
References
MTH1 Degrader-1 Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and analyzing the potential off-target effects of MTH1-targeting protein degraders. This guide addresses common issues encountered during experiments and offers troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is MTH1 degrader-1 and how is it used?
This compound is not a direct protein degrader but rather a high-affinity ligand for the MTH1 protein.[1][2][3] It functions as a component in the "AchillesTAG" (aTAG) system. Specifically, this compound is the target-binding component used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), such as aTAG 4531.[1][4] In this context, this compound directs the PROTAC molecule to the MTH1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the potential sources of off-target effects for an MTH1-targeting PROTAC?
Off-target effects for PROTACs can arise from several sources:
-
The MTH1-binding ligand (warhead): The ligand itself may have affinity for other proteins besides MTH1.
-
The E3 ligase-recruiting ligand: The ligand that binds to the E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon) can have its own biological activities and off-target interactions.[5]
-
The PROTAC molecule as a whole: The complete PROTAC molecule can have unique off-target interactions not seen with its individual components.
-
Formation of binary or ternary complexes: The formation of a complex between the PROTAC and the target protein or the E3 ligase can create novel binding surfaces that interact with other proteins.
Q3: Why is MTH1 considered a therapeutic target in cancer?
Cancer cells often exhibit high levels of reactive oxygen species (ROS), which can lead to oxidative damage of DNA building blocks (dNTPs). MTH1 is an enzyme that "sanitizes" the dNTP pool by removing oxidized nucleotides, thereby preventing their incorporation into DNA and subsequent mutations and cell death.[6][7][8][9][10] Many cancer cells are highly dependent on MTH1 for their survival, making it an attractive therapeutic target.[6][9]
Q4: Have off-target effects been observed with other MTH1 inhibitors?
Yes, several studies on small molecule MTH1 inhibitors have revealed that their cytotoxic effects can be attributed to off-target activities rather than on-target MTH1 inhibition. For example, some potent MTH1 inhibitors have been shown to primarily target tubulin, leading to mitotic arrest and cell death.[2] This highlights the critical need for thorough off-target analysis when developing MTH1-targeted therapeutics.
Troubleshooting Guide
Problem 1: I am observing cytotoxicity in my cell line, but I am unsure if it is due to MTH1 degradation.
-
Possible Cause: The observed cytotoxicity might be an off-target effect of the MTH1 degrader.
-
Troubleshooting Steps:
-
Confirm MTH1 Degradation: Perform a western blot to confirm the dose-dependent degradation of MTH1 in your treated cells.
-
Rescue Experiment: Overexpress a degrader-resistant mutant of MTH1 in your cells. If the cytotoxicity is on-target, the resistant mutant should rescue the cells.
-
Use a Negative Control: Synthesize or obtain a negative control PROTAC that contains a non-binding ligand for MTH1 but still binds the E3 ligase. This will help differentiate between on-target and off-target effects.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that the MTH1 degrader is engaging with MTH1 inside the cell.
-
Problem 2: My proteomics experiment has identified several potential off-target proteins. How do I validate them?
-
Possible Cause: The identified proteins from a proteomics screen could be direct or indirect off-targets.
-
Troubleshooting Steps:
-
Orthogonal Validation: Use a different method to confirm the interaction. For example, if you used affinity-based proteomics, you could validate with CETSA.
-
Dose-Response Analysis: Check if the degradation of the potential off-target protein occurs at a similar concentration as MTH1 degradation. A significant difference in the dose-response curve may suggest a lower-affinity off-target interaction.
-
Functional Assays: Investigate the functional consequences of the potential off-target degradation. For instance, if a known kinase is identified as an off-target, you could perform a kinase activity assay.
-
siRNA Knockdown: Use siRNA to knock down the expression of the potential off-target and see if it phenocopies the effects of the MTH1 degrader.
-
Problem 3: I am not observing any phenotype after MTH1 degradation.
-
Possible Cause: The specific cell line may not be dependent on MTH1 for survival, or there might be compensatory mechanisms.
-
Troubleshooting Steps:
-
Confirm MTH1 Degradation: Ensure that MTH1 is being effectively degraded by western blot.
-
Choose a Sensitive Cell Line: Research the literature to identify cancer cell lines that have been shown to be sensitive to MTH1 inhibition or knockdown.
-
Induce Oxidative Stress: Treat the cells with a ROS-inducing agent in combination with the MTH1 degrader. This may unmask the dependence on MTH1.
-
Long-term Assays: Perform long-term colony formation assays, as the effects of MTH1 degradation may not be apparent in short-term viability assays.
-
Quantitative Data Summary
As of now, specific quantitative data on the off-target profile of this compound or PROTACs derived from it, such as aTAG 4531, are not publicly available. The following table provides a template for how such data could be presented based on a hypothetical proteomics experiment.
Table 1: Hypothetical Off-Target Profile of an MTH1 Degrader
| Protein | Gene | Function | Fold Change (Degrader vs. Vehicle) | p-value | Validation Method |
| MTH1 | NUDT1 | Nucleotide pool sanitization | -3.5 | <0.001 | Western Blot, CETSA |
| Tubulin beta | TUBB | Cytoskeleton | -2.8 | <0.01 | Western Blot |
| CDK2 | CDK2 | Cell cycle regulation | -1.5 | 0.04 | Kinase Assay |
| HSP90AA1 | HSP90AA1 | Chaperone | -1.2 | 0.06 | CETSA |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][8][11][12]
Protocol:
-
Cell Treatment: Treat cultured cells with the MTH1 degrader or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble MTH1 at each temperature point using western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the degrader indicates target engagement.
Mass Spectrometry-Based Proteomics for Off-Target Identification
This method allows for an unbiased, global analysis of protein abundance changes upon treatment with the MTH1 degrader.[7]
Protocol:
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if performing quantitative proteomics, or use label-free methods. Treat cells with the MTH1 degrader or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Peptide Fractionation: Fractionate the peptide mixture using liquid chromatography to reduce complexity.
-
Mass Spectrometry: Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the degrader-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
Visualizations
Caption: MTH1 pathway and the effect of an MTH1 degrader.
Caption: Experimental workflow for off-target analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTH1 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 9. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
MTH1 Degradation Efficiency Technical Support Center
Welcome to the technical support center for improving MTH1 degradation efficiency. This resource is designed for researchers, scientists, and drug development professionals working on targeted protein degradation of MTH1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTH1 and why is it a target for degradation in cancer therapy?
A1: MTH1 (MutT Homolog 1), also known as NUDT1, is a pyrophosphatase that sanitizes the nucleotide pool by hydrolyzing oxidized purine (B94841) deoxyribonucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2] This action prevents their incorporation into DNA, thus averting DNA damage and mutations.[1] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased production of oxidized nucleotides.[2][3] These cells become highly dependent on MTH1 to prevent the accumulation of DNA damage and subsequent cell death.[2][3] Therefore, targeting MTH1 for degradation is a promising therapeutic strategy to selectively kill cancer cells by exploiting their heightened oxidative stress.[2][3]
Q2: What are PROTACs and how do they mediate MTH1 degradation?
A2: PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein.[4][5] They consist of three components: a ligand that binds to the protein of interest (in this case, MTH1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By bringing MTH1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of MTH1.[4][6] This polyubiquitin (B1169507) tag marks MTH1 for degradation by the proteasome.[6]
Q3: What are the key components to consider when designing a PROTAC for MTH1 degradation?
A3: The design of an effective MTH1 PROTAC involves optimizing three key components:
-
MTH1 Ligand (Warhead): A high-affinity and selective ligand that binds to MTH1.
-
E3 Ligase Ligand (Anchor): A ligand that recruits a specific E3 ubiquitin ligase. Common E3 ligases utilized in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[7][8]
-
Linker: The chemical linker that connects the warhead and the anchor. The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (MTH1-PROTAC-E3 ligase) and ultimately determine the degradation efficiency.[4][9]
Q4: What are DC50 and Dmax in the context of MTH1 degradation?
A4: DC50 and Dmax are key parameters used to quantify the efficiency of a PROTAC-mediated degradation.
-
DC50 (Degradation Concentration 50%): This is the concentration of the PROTAC required to achieve 50% degradation of the target protein (MTH1).[10] It is a measure of the potency of the degrader.
-
Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC.[10]
MTH1 Degrader Quantitative Data
The following table summarizes publicly available data for an exemplary MTH1 degrader.
| Degrader Name | Target Ligand | E3 Ligase Ligand | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| aTAG 4531 | MTH1 degrader-1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific DC50 and Dmax values for MTH1-targeting PROTACs are not widely available in the public domain as of the last update. Researchers are encouraged to perform dose-response experiments to determine these values for their specific constructs and cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during MTH1 degradation experiments.
Issue 1: No or low degradation of MTH1 observed.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of the PROTAC | PROTACs are often large molecules and may have difficulty crossing the cell membrane. Modify the linker to improve physicochemical properties, such as by incorporating PEG units to increase solubility.[11] |
| Ineffective Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable MTH1-PROTAC-E3 ligase complex. Synthesize and test a series of PROTACs with varying linker lengths and compositions.[4][9] |
| Low E3 Ligase Expression | The chosen cell line may have low endogenous expression of the recruited E3 ligase (e.g., CRBN or VHL). Confirm E3 ligase expression levels by Western blot. Consider using a different cell line with higher expression or overexpressing the E3 ligase. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your compound using analytical methods like LC-MS. |
| Inefficient Ubiquitination | The recruited E3 ligase may not efficiently ubiquitinate MTH1. Confirm MTH1 ubiquitination using an in-cell ubiquitination assay. |
Issue 2: High PROTAC concentration leads to decreased MTH1 degradation (Hook Effect).
| Possible Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes (MTH1-PROTAC or PROTAC-E3 ligase) that do not lead to degradation, outcompeting the formation of the productive ternary complex.[11] |
| Perform a wide dose-response experiment to identify the optimal concentration range for degradation. The characteristic bell-shaped curve will reveal the hook effect.[11] Test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal degradation window.[11] |
Issue 3: Off-target protein degradation.
| Possible Cause | Troubleshooting Step |
| Non-selective MTH1 Ligand | The "warhead" of the PROTAC may bind to other proteins with similar binding pockets. Use a more selective MTH1 inhibitor as the warhead. |
| Linker-induced Off-target Interactions | The linker itself may contribute to the binding of the PROTAC to other proteins. Modify the linker's length and chemical composition to alter the conformation of the ternary complex and improve selectivity.[11] |
| Choice of E3 Ligase | The recruited E3 ligase may have endogenous substrates that are structurally similar to off-targets. Consider using a different E3 ligase with a different substrate scope.[11] |
Signaling Pathways and Experimental Workflows
MTH1 Stability Regulation
MTH1 protein stability is, in part, regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase Skp2 has been shown to mediate the K63-linked polyubiquitination of MTH1, which leads to its stabilization, promoting the survival of melanoma cells under oxidative stress.[11] While K48-linked ubiquitination typically targets proteins for proteasomal degradation, K63-linked ubiquitination is often involved in non-degradative signaling pathways. However, the interplay between different ubiquitin linkages and MTH1 stability is complex and may be cell-type dependent. The PI3K/AKT signaling pathway has also been implicated in the regulation of MTH1.[1]
Caption: Skp2-mediated stabilization of MTH1.
Experimental Workflow for MTH1 Degradation
A typical workflow to assess the efficiency of an MTH1-targeting PROTAC involves cell treatment, protein extraction, and quantification of MTH1 levels.
Caption: Workflow for assessing MTH1 degradation.
Experimental Protocols
Protocol: Western Blot for MTH1 Degradation
This protocol outlines the steps to quantify MTH1 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the MTH1-targeting PROTAC or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the MTH1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of MTH1 degradation relative to the vehicle control to determine DC50 and Dmax values.[11]
-
Protocol: In-Cell Ubiquitination Assay for MTH1
This protocol is to determine if an MTH1-targeting PROTAC induces the ubiquitination of MTH1 in cells.
-
Cell Culture and Transfection (Optional):
-
Plate cells and allow them to adhere.
-
If necessary, co-transfect cells with plasmids expressing His-tagged ubiquitin and your MTH1 construct of interest.
-
-
PROTAC and Proteasome Inhibitor Treatment:
-
Treat the cells with the MTH1-targeting PROTAC at its optimal degradation concentration.
-
Include a control group treated with a proteasome inhibitor (e.g., MG132) in addition to the PROTAC. This will allow ubiquitinated MTH1 to accumulate.
-
Include a vehicle-only control group.
-
Incubate for a shorter time course than for degradation assays (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinases (DUBs).
-
Boil the lysates immediately.
-
-
Immunoprecipitation of MTH1:
-
Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-MTH1 antibody overnight at 4°C to immunoprecipitate MTH1.
-
Add Protein A/G beads to pull down the antibody-MTH1 complex.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated MTH1. A high molecular weight smear or laddering pattern indicates polyubiquitination.
-
As a control, you can probe a separate blot with an anti-MTH1 antibody to confirm the successful immunoprecipitation of MTH1.
-
References
- 1. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of protein stability of DNA methyltransferase 1 by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. aacrjournals.org [aacrjournals.org]
MTH1 degrader-1 stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTH1 degrader-1. The information is designed to address common stability and solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution in aqueous buffer. What is the cause and how can I resolve this?
A1: Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS or cell culture media) is a common issue for many PROTACs, including this compound. This is often due to the hydrophobic nature and high molecular weight of PROTAC molecules, leading to poor aqueous solubility.[1]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation.[1]
-
Use Co-solvents: For challenging solubility issues, employing co-solvents can be effective. A formulation containing PEG300 and Tween-80 can improve the solubility of PROTACs.[1]
-
Gentle Heating and Sonication: To aid dissolution, gentle warming of the stock solution at 37°C for 5-10 minutes followed by brief sonication (5-15 minutes) can be beneficial. Always visually inspect the solution for any remaining precipitate before use.[1]
-
Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a single large dilution to prevent the compound from crashing out of solution.
Q2: My this compound seems to lose activity over the course of my multi-day experiment. What could be the reason?
A2: Loss of activity can be attributed to the instability of the degrader in the experimental conditions. This compound, like other PROTACs, can be susceptible to degradation in aqueous media, especially at 37°C.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Q3: How can I confirm that the observed degradation of MTH1 is proteasome-dependent?
A3: To verify that the degradation of MTH1 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the degradation of MTH1 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.
Quantitative Data Summary
Note: The following data are hypothetical and for illustrative purposes. Actual values must be determined experimentally for this compound.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| DMSO | 25 | > 50 | > 108,828 |
| Ethanol | 25 | 5 | 10,883 |
| PBS (pH 7.4) | 25 | < 0.01 | < 21.8 |
| Cell Culture Medium + 10% FBS | 37 | 0.05 | 108.8 |
Table 2: Hypothetical Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium + 10% FBS |
| 0 | 100 | 100 |
| 4 | 85 | 90 |
| 8 | 70 | 82 |
| 24 | 40 | 65 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and soluble stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound (CAS: 2412987-06-3)
-
Anhydrous DMSO
-
Sterile PBS (pH 7.4)
-
Cell culture medium (e.g., DMEM)
-
Co-solvent formulation (optional): PEG300, Tween-80
Procedure for Standard DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound completely. Gentle warming (37°C) and sonication can be used if necessary.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedure for Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration.
-
Ensure the final DMSO concentration in the medium is below 0.5%.[1]
-
Use the working solution immediately after preparation.
Protocol 2: HPLC-Based Stability Assessment of this compound
Objective: To quantify the stability of this compound in a given solution over time using High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: HPLC-based stability assay workflow for this compound.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired test solution (e.g., PBS pH 7.4, cell culture medium).
-
Immediately after preparation (t=0), take an aliquot, mix with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, and store at -20°C.
-
Incubate the remaining test solution at 37°C.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), collect aliquots and process them as in step 3.
-
Analyze all samples by HPLC with a suitable C18 column and a gradient of acetonitrile and water.
-
Monitor the absorbance at the λmax of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
Signaling Pathway
MTH1 Degradation Pathway via a PROTAC:
Caption: Mechanism of MTH1 protein degradation mediated by this compound.
References
Technical Support Center: MTH1-aTAG System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the MTH1-aTAG system, a targeted protein degradation (TPD) technology. The aTAG system utilizes the MTH1 protein as a tag for a protein of interest (POI), which is then targeted for degradation by a specific MTH1 degrader molecule.
Frequently Asked Questions (FAQs)
Q1: What is the MTH1-aTAG system and how does it work?
The MTH1-aTAG system is a powerful tool for inducing the rapid and selective degradation of a protein of interest (POI) within a cell. It is a type of targeted protein degradation (TPD) technology. The system has two key components:
-
MTH1-tagged Protein of Interest (POI): Your target protein is genetically fused to the MTH1 protein, which acts as a "degradation tag" (degron).
-
aTAG Degrader (e.g., MTH1 degrader-1, aTAG 4531): This is a heterobifunctional molecule that acts as a molecular bridge. One end of the degrader binds to the MTH1 tag on your POI, and the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.
The formation of this three-part (ternary) complex of POI-MTH1, aTAG degrader, and E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.
Q2: Why is MTH1 used as a degradation tag?
MTH1 (MutT Homolog 1) is used as the tag in the aTAG system because the loss of this protein is reported to have no known significant phenotypic consequence in most normal cells.[1] This minimizes the risk of the degradation machinery itself causing unintended biological effects, allowing researchers to more confidently attribute observed phenotypes to the degradation of their specific protein of interest.
Q3: What are the advantages of the aTAG system over other protein knockdown methods like RNAi or CRISPR?
The aTAG system offers several advantages:
-
Speed: Protein degradation can be observed within hours of adding the degrader.
-
Reversibility: The effect is reversible upon washout of the degrader compound.
-
Tunability: The extent of protein knockdown can be controlled by varying the concentration of the aTAG degrader.
-
Post-translational Control: It acts at the protein level, allowing for the study of the acute effects of protein loss, which can be different from the adaptive changes that may occur with genetic knockdown or knockout methods.
Q4: What is "this compound"?
"this compound" is a ligand for the MTH1 protein that is used in the synthesis of aTAG degrader molecules, such as aTAG 4531.[2] These degrader molecules are PROTACs (Proteolysis Targeting Chimeras) designed specifically for the aTAG system.
Troubleshooting Guide
Issue 1: Inefficient or No Degradation of the MTH1-Tagged Protein of Interest
Possible Causes and Solutions:
-
Suboptimal aTAG Degrader Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the aTAG degrader for your specific cell line and MTH1-tagged protein. The effective concentration can vary between cell types.
-
-
Incorrect Incubation Time:
-
Solution: Conduct a time-course experiment to identify the optimal degradation window. While degradation can be rapid, reaching maximal degradation (Dmax) may take several hours.
-
-
Low Expression of the MTH1-Tagged Protein:
-
Solution: Verify the expression of your MTH1-POI fusion protein by Western blot or another suitable method. If expression is low, you may need to optimize your transfection/transduction protocol or use a stronger promoter.
-
-
Issues with the MTH1 Tag:
-
Solution: Ensure the MTH1 tag is properly fused to your POI and that the reading frame is correct. The tag should be accessible to the aTAG degrader. Consider tagging at either the N- or C-terminus to see if one orientation is more effective.
-
-
Low E3 Ligase Expression in the Cell Line:
-
Solution: The aTAG degraders often rely on common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Confirm that your cell line expresses the appropriate E3 ligase at sufficient levels.
-
-
Compound Instability or Degradation:
-
Solution: Ensure proper storage and handling of the aTAG degrader. Prepare fresh dilutions for each experiment.
-
Issue 2: Significant Cell Toxicity or Off-Target Effects Observed
Possible Causes and Solutions:
-
High aTAG Degrader Concentration:
-
Solution: Use the lowest effective concentration of the aTAG degrader as determined by your dose-response experiments. High concentrations can sometimes lead to off-target toxicity.
-
-
Off-Target Effects of the Degrader Molecule:
-
Solution: Include proper negative controls in your experiments. This includes treating parental cells (without the MTH1-tagged protein) with the aTAG degrader and using a negative control compound if available (one that binds MTH1 but not the E3 ligase, or vice versa).
-
-
Phenotype is a Result of On-Target Degradation:
-
Solution: The observed toxicity might be a direct consequence of degrading your protein of interest. To confirm this, you can perform rescue experiments by re-introducing a version of your POI that is not tagged with MTH1.
-
Issue 3: Difficulty Reproducing Published Results
Possible Causes and Solutions:
-
Differences in Experimental Conditions:
-
Solution: Carefully review and match the experimental protocols of the published study, including the specific cell line, passage number, culture conditions, aTAG degrader concentration, and incubation time.
-
-
Variability in Reagents:
-
Solution: Ensure the identity and purity of your aTAG degrader. If you have synthesized it in-house, verify its structure and purity. Use sequence-verified constructs for your MTH1-tagged protein.
-
-
Cell Line-Specific Differences:
-
Solution: The cellular context, including the expression levels of E3 ligases and other components of the ubiquitin-proteasome system, can influence the efficiency of targeted protein degradation. Results may vary between different cell lines.
-
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used aTAG degraders.
| aTAG Degrader | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Incubation Time for Data | E3 Ligase Recruited |
| aTAG 4531 | 0.34 nM[3] | 93.14%[3] | 4 hours[3] | Cereblon (CRBN) |
| aTAG 2139 | 0.27 nM[4] | 92.1%[4] | 4 hours[4] | Cereblon (CRBN)[4] |
Key Experimental Protocols
Western Blotting to Assess Protein Degradation
This protocol is essential for verifying the degradation of the MTH1-tagged POI.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of aTAG degrader concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 4, 8, 12, 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to your POI or a tag on your POI (other than MTH1). Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the POI signal to the loading control.
-
Compare the normalized signal in treated samples to the vehicle control to determine the percentage of protein degradation.
-
Cell Viability Assay
This protocol helps to assess any cytotoxic effects of the aTAG degrader.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
-
Treatment:
-
Treat cells with a serial dilution of the aTAG degrader.
-
Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
-
Incubation:
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50 (inhibitory concentration 50%).
-
Visualizations
Caption: Mechanism of the MTH1-aTAG targeted protein degradation system.
Caption: Troubleshooting workflow for unexpected results with the MTH1-aTAG system.
References
MTH1 Degrader-1 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MTH1 degrader-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the MTH1 (MutT Homolog 1) protein for degradation. It consists of three key components: a ligand that binds to MTH1, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two ligands.[1][2][3] This design allows this compound to bring the MTH1 protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of MTH1 by the proteasome. The degradation of MTH1 is intended to increase the pool of oxidized nucleotides in cancer cells, leading to DNA damage and cell death.[4][5][6]
Q2: What are the essential negative controls for an this compound experiment?
To ensure the specificity and on-target effects of this compound, the following negative controls are crucial:
-
Inactive Epimer/Analog Control: This control molecule is structurally similar to this compound but contains a modification that prevents it from binding to the E3 ligase.[7][8] This control helps to distinguish the effects of MTH1 degradation from those of MTH1 inhibition alone.
-
MTH1 Knockout/Knockdown Cells: Using cells where the MTH1 gene has been knocked out (using CRISPR, for example) or its expression is silenced (using siRNA or shRNA) is a critical control.[9][10][11][12] These cells should be resistant to the effects of this compound if the observed phenotype is indeed MTH1-dependent.
-
Vehicle Control (e.g., DMSO): This is a standard control to account for any effects of the solvent used to dissolve this compound.
Q3: How do I confirm that this compound is actually degrading MTH1 protein?
The most direct way to confirm MTH1 degradation is by Western blotting.[13][14][15][16] By treating your cells with this compound over a time course and at different concentrations, you should observe a dose- and time-dependent decrease in the MTH1 protein band compared to the vehicle-treated control.
Q4: What is the expected phenotype after treating cancer cells with this compound?
Treatment of cancer cells with an effective MTH1 degrader should lead to:
-
Increased levels of oxidized nucleotides incorporated into DNA.
-
Increased DNA damage, which can be visualized by markers like γH2AX.
-
Cell cycle arrest.[17]
-
Induction of apoptosis (programmed cell death).[18]
These effects are expected to be more pronounced in cancer cells due to their higher levels of reactive oxygen species (ROS) and dependence on MTH1 for survival.[4][11][17][18]
Troubleshooting Guides
Problem 1: No MTH1 degradation is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound. If possible, obtain a fresh, validated batch. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal concentration for degradation in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing MTH1 degradation. |
| Low E3 Ligase Expression | Confirm that the E3 ligase recruited by your specific MTH1 degrader is expressed in your cell line of interest. |
| Cell Line Resistance | Some cell lines may have compensatory mechanisms that make them resistant to MTH1 degradation.[19] Consider testing in a different, more sensitive cell line. |
| Experimental Error in Western Blot | Review your Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation.[13][14][15][16] |
Problem 2: Cell death is observed with the inactive control degrader.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The MTH1-binding moiety of the degrader may have off-target effects at the concentrations used. Lower the concentration and re-evaluate. |
| General Compound Toxicity | The chemical scaffold of the degrader may have inherent toxicity. Perform a dose-response curve to determine the toxic concentration range. |
| MTH1 Inhibition Effect | The inactive control still inhibits MTH1, which could lead to a phenotype in highly dependent cells. Compare the magnitude of the effect to the active degrader. |
Problem 3: MTH1 is degraded, but there is no effect on cell viability.
| Possible Cause | Troubleshooting Step |
| Cell Line Independence from MTH1 | The chosen cell line may not be dependent on MTH1 for survival.[9][10] Test in a panel of cell lines to find a sensitive model. |
| Insufficient Downstream Effect | While MTH1 is degraded, it may not be sufficient to induce a lethal level of DNA damage. Consider co-treatment with a DNA damaging agent or a PARP inhibitor. |
| Assay Timing | The endpoint for the viability assay may be too early. Extend the duration of the assay to allow for the accumulation of DNA damage and subsequent cell death. |
Experimental Protocols
Table 1: Western Blotting for MTH1 Degradation
| Step | Protocol |
| 1. Cell Lysis | After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine protein concentration using a BCA assay. |
| 3. SDS-PAGE | Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[13] |
| 4. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane.[13][14] |
| 5. Blocking | Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15] |
| 6. Primary Antibody Incubation | Incubate the membrane with a primary antibody against MTH1 overnight at 4°C. |
| 7. Secondary Antibody Incubation | Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] |
| 8. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] |
| 9. Loading Control | Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Table 2: Cell Viability (MTT) Assay
| Step | Protocol |
| 1. Cell Seeding | Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. |
| 2. Compound Treatment | Treat cells with a serial dilution of this compound, the inactive control, and a vehicle control for the desired duration (e.g., 72 hours). |
| 3. MTT Reagent Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20][21] |
| 4. Formazan (B1609692) Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20] |
| 5. Absorbance Measurement | Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values. |
Data Presentation
Table 3: Example Data Summary for this compound Characterization
| Assay | This compound | Inactive Control | MTH1 KO Cells + this compound |
| MTH1 Degradation (DC50) | 50 nM | No degradation | Not Applicable |
| Cell Viability (IC50) | 100 nM | > 10 µM | > 10 µM |
| Apoptosis (% Annexin V positive) | 60% at 200 nM | 5% at 200 nM | 7% at 200 nM |
| γH2AX Foci (fold increase) | 15-fold at 200 nM | 2-fold at 200 nM | 1.5-fold at 200 nM |
Visualizations
Caption: MTH1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationships of this compound and its negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTH1 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot protocol for MTH1 Antibody (NB100-109): Novus Biologicals [novusbio.com]
- 14. old.57357.org [old.57357.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
MTH1 Western Blot Technical Support Center
Welcome to the technical support center for MTH1 Western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the detection of the MTH1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MTH1 in a Western blot?
A1: The human MTH1 protein, also known as NUDT1, can appear at different molecular weights due to alternative translation initiation and single nucleotide polymorphisms. The major isoform is p18 (approximately 18 kDa).[1][2] However, other forms, including p21, p22, and p26, can also be present.[1][2][3] Therefore, observing bands at these various molecular weights can be normal depending on the cell line and genetic background.
Q2: I am not getting any signal for MTH1. What are the possible causes?
A2: A lack of signal is a common issue in Western blotting. The potential reasons can range from suboptimal antibody concentrations and inactive reagents to issues with protein transfer. It's also possible that the cell or tissue type you are using does not express MTH1 at detectable levels. Including a positive control, such as a cell lysate known to express MTH1, is highly recommended to confirm that the experimental setup is working correctly.
Q3: Why am I seeing multiple bands in my MTH1 Western blot?
A3: The presence of multiple bands can be due to several factors. As mentioned, MTH1 has several isoforms (p18, p21, p22, p26) which can appear as distinct bands.[1][2][3] Other possibilities include post-translational modifications, protein degradation (leading to lower molecular weight bands), or non-specific antibody binding. To troubleshoot, ensure you are using fresh samples with protease inhibitors and consider optimizing your antibody concentrations and blocking conditions.
Q4: The background on my MTH1 Western blot is very high. How can I reduce it?
A4: High background can obscure the specific signal of your target protein. Common causes include insufficient blocking, excessively high antibody concentrations, or inadequate washing steps. Trying a different blocking agent (e.g., switching from non-fat dry milk to BSA), increasing the duration and number of washes, and titrating your primary and secondary antibodies are effective strategies to lower background noise.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your MTH1 Western blot experiments.
Problem 1: No MTH1 Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Primary/Secondary Antibody | - Check the expiration date and storage conditions of your antibodies.- Perform a dot blot to confirm antibody activity. |
| Insufficient Antibody Concentration | - Increase the concentration of the primary and/or secondary antibody. Refer to the antibody datasheet for recommended starting dilutions. |
| Low MTH1 Expression | - Use a positive control (e.g., a cell line known to express MTH1) to validate the protocol.- Increase the amount of protein loaded onto the gel (20-30 µg is a good starting point for whole-cell lysates).[4] |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer conditions (time, voltage) for your specific equipment. For smaller proteins like MTH1, ensure the membrane pore size is appropriate (e.g., 0.2 µm). |
| Incorrect Buffer Composition | - Ensure buffers (lysis, running, transfer, wash) are freshly prepared and at the correct pH. Sodium azide, for example, inhibits HRP-conjugated secondary antibodies.[2] |
Problem 2: High Background
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | - Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.- Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[5][6] |
| Antibody Concentration Too High | - Decrease the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST).[7] |
| Contaminated Buffers or Equipment | - Use fresh, filtered buffers and clean equipment to avoid contaminants that can cause non-specific signals. |
| Membrane Dried Out | - Ensure the membrane remains wet throughout the entire blotting and detection process. |
Problem 3: Non-Specific Bands
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary Antibody Specificity | - Use an affinity-purified primary antibody.- If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity. |
| Protein Degradation | - Prepare fresh lysates and always add protease inhibitors to your lysis buffer.[8][9] Keep samples on ice. |
| Overloading of Protein | - Reduce the amount of total protein loaded per lane. High protein concentrations can lead to non-specific antibody binding. |
| Cross-reactivity of Secondary Antibody | - Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary. |
Problem 4: Incorrect Band Size
Possible Causes and Solutions
| Cause | Recommended Solution |
| MTH1 Isoforms | - Be aware that MTH1 has multiple isoforms (p18, p21, p22, and p26) that can be detected.[1][2][3] The relative expression of these isoforms can vary between cell types. |
| Post-Translational Modifications (PTMs) | - PTMs such as phosphorylation or ubiquitination can alter the apparent molecular weight of a protein. Consult the literature for known PTMs of MTH1. |
| Gel Electrophoresis Issues | - Ensure the correct percentage of acrylamide (B121943) gel is used for the expected molecular weight of MTH1. A 12-15% gel is generally suitable for resolving proteins in the 18-26 kDa range.[6][10] |
| Inaccurate Molecular Weight Markers | - Use reliable, pre-stained molecular weight markers and be aware that their migration can be affected by buffer systems. |
Experimental Protocols & Data
MTH1 Western Blot Protocol
This protocol provides a general guideline. Optimization may be required based on the specific antibodies and reagents used.
1. Sample Preparation
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8][9][11] Keep samples on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[8]
2. SDS-PAGE
-
Load 20-30 µg of total protein per well onto a polyacrylamide gel.[4] For MTH1 isoforms (18-26 kDa), a 12-15% acrylamide gel is recommended for optimal resolution.[6][10]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MTH1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
5. Detection
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
Quantitative Data Tables
Table 1: Recommended MTH1 Primary Antibody Dilutions
| Antibody (Supplier) | Host | Recommended Dilution |
| Polyclonal (Thermo Fisher Scientific, PA5-52963) | Rabbit | 0.04-0.4 µg/mL[5] |
| Polyclonal (Novus Biologicals, NB100-109) | Rabbit | Varies by application, start with datasheet recommendation |
| Monoclonal (Various) | Mouse/Rabbit | 1:500 - 1:10,000 (General starting range for purified antibodies)[12] |
Note: Always refer to the manufacturer's datasheet for the most accurate and up-to-date dilution recommendations. It is highly advised to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
Table 2: Acrylamide Gel Percentage for MTH1 Detection
| MTH1 Isoform | Approximate Molecular Weight (kDa) | Recommended Acrylamide Gel % |
| p18 | 18 | 15% |
| p21 | 21 | 12-15% |
| p22 | 22 | 12-15% |
| p26 | 26 | 12% |
Note: A 4-20% gradient gel can also be used to effectively separate a broad range of protein sizes, including all MTH1 isoforms.
Table 3: Common Lysis Buffer Composition (RIPA Buffer)
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 or Triton X-100 | 1% | Non-ionic detergent to solubilize proteins |
| Sodium deoxycholate | 0.5% | Ionic detergent to disrupt protein-protein interactions |
| SDS | 0.1% | Ionic detergent to denature proteins |
| EDTA | 1 mM | Chelating agent, inhibits metalloproteases |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation if studying PTMs |
Note: The composition of the lysis buffer may need to be optimized depending on the subcellular localization of the target protein and the need to preserve protein-protein interactions.
MTH1 Signaling Pathway
MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby safeguarding genomic integrity. It is a key enzyme in the cellular defense against oxidative stress.
This diagram illustrates that reactive oxygen species (ROS) can oxidize the pool of deoxynucleotide triphosphates (dNTPs). MTH1 sanitizes this pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, into their monophosphate forms. This action prevents their incorporation into DNA by DNA polymerase, which would otherwise lead to DNA damage, mutations, and potentially cell cycle arrest or apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular genetics and structural biology of human MutT homolog, MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTH1 Polyclonal Antibody (PA5-52963) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 10. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
cell line specific issues with MTH1 degrader-1
Welcome to the technical support center for MTH1 Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a research compound designed to induce the degradation of the MTH1 (MutT Homolog 1 or NUDT1) protein. It is classified as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that consists of a ligand that binds to the MTH1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing MTH1 into close proximity with an E3 ligase, the degrader facilitates the ubiquitination of MTH1, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of the consequences of MTH1 protein loss.
Q2: I am not observing MTH1 degradation in my cell line. What are the possible reasons?
Several factors can contribute to a lack of MTH1 degradation. Here are some key aspects to consider:
-
Cell Line Specific E3 Ligase Expression: The efficiency of a PROTAC is dependent on the expression of the specific E3 ligase it is designed to recruit. If your cell line has low or no expression of the required E3 ligase (e.g., Cereblon or VHL), degradation will be inefficient. It is advisable to check the expression level of the relevant E3 ligase in your cell line of interest.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation efficiency at higher doses. It is recommended to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.
-
Cell Permeability and Efflux: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines. Additionally, some cancer cell lines overexpress multidrug resistance (MDR) transporters like P-glycoprotein (MDR1/ABCB1), which can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Degradation of the compound itself will lead to a loss of activity.
Q3: I am observing cytotoxicity, but I am unsure if it is due to MTH1 degradation or off-target effects. How can I investigate this?
This is a critical question, as some small molecules targeting MTH1 have been reported to have off-target effects. For instance, some MTH1 inhibitors have been shown to interact with tubulin, leading to microtubule disruption and mitotic arrest, which can cause cell death independently of MTH1 inhibition.[2]
To dissect on-target versus off-target effects, consider the following experiments:
-
Rescue Experiment: Overexpress a degrader-resistant MTH1 mutant in your cells. If the cytotoxicity is on-target, the resistant mutant should rescue the cells from the degrader's effects.
-
Use of a Non-degrading Control: Synthesize or obtain a control molecule that binds to MTH1 but does not recruit the E3 ligase (e.g., by modifying the E3 ligase ligand). This control should inhibit MTH1's enzymatic activity without causing its degradation. If the cytotoxicity persists with the non-degrading control, it suggests an off-target effect.
-
Global Proteomics: Employ quantitative mass spectrometry to analyze the entire proteome of cells treated with this compound versus a vehicle control. This can identify other proteins that are unintentionally degraded.
Q4: Are there known cell line-specific sensitivities to MTH1 inhibition or degradation?
Yes, the sensitivity of cancer cells to MTH1 inhibition is highly variable and depends on several factors. Cancer cells with high levels of reactive oxygen species (ROS) and an altered redox state are thought to be more dependent on MTH1 for survival.[3] MTH1 helps to sanitize the nucleotide pool by removing oxidized nucleotides, preventing their incorporation into DNA and subsequent DNA damage.[3][4] Therefore, cell lines with a higher basal level of oxidative stress may be more sensitive to MTH1 degradation.
Furthermore, the genetic background of the cell line, including the status of DNA damage response pathways and oncogenic drivers like KRAS, can influence the reliance on MTH1.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak MTH1 degradation observed by Western Blot. | 1. Suboptimal degrader concentration (Hook effect).2. Low expression of the required E3 ligase in the cell line.3. Poor cell permeability of the degrader.4. Degrader instability in culture medium.5. Inefficient protein extraction or antibody issues. | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM).2. Verify the mRNA and protein expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line by RT-qPCR and Western Blot.3. If permeability is suspected, consider using a different cell line or consult literature for formulation strategies to improve compound delivery.4. Check the stability of the degrader in your specific media conditions.5. Ensure your lysis buffer contains protease inhibitors and that your anti-MTH1 antibody is validated for Western blotting. |
| High variability in MTH1 degradation between experiments. | 1. Inconsistent cell culture conditions (e.g., cell density, passage number).2. Variability in degrader preparation and application. | 1. Standardize cell seeding density and use cells within a consistent passage number range.2. Prepare fresh dilutions of the degrader for each experiment from a validated stock solution. |
| Observed cytotoxicity does not correlate with the extent of MTH1 degradation. | 1. Off-target effects of the degrader.2. The E3 ligase ligand itself has biological activity. | 1. Perform a rescue experiment with a degrader-resistant MTH1 mutant.2. Use a non-degrading control compound.3. Analyze for off-target protein degradation using proteomics.4. Test the E3 ligase ligand alone for any cytotoxic effects. |
| Development of resistance to this compound over time. | 1. Upregulation of drug efflux pumps (e.g., MDR1).2. Mutations in MTH1 or the E3 ligase. | 1. Check for increased expression of MDR1/P-glycoprotein by Western Blot or flow cytometry. Co-treatment with an MDR1 inhibitor may restore sensitivity.[1]2. Sequence the MTH1 and E3 ligase genes in resistant clones to identify potential mutations. |
Quantitative Data Summary
The following table summarizes the growth inhibition (GI50) values for various MTH1 inhibitors across a panel of cancer cell lines. While this data is for MTH1 inhibitors and not a specific degrader, it illustrates the cell line-specific responses to targeting MTH1.
| Compound | Cell Line | GI50 (µM) | Cancer Type |
| TH588 | U2OS | 0.7 | Osteosarcoma |
| SW480 | Not specified | Colon Cancer | |
| (S)-crizotinib | U2OS | Not specified | Osteosarcoma |
| SW480 | Not specified | Colon Cancer | |
| Compound 19 | Panel of 135 cell lines | Inactive in 134 (>30 µM) | Various |
| Single cell line | 27.16 | Not specified |
Note: Data extracted from various sources.[6][7] Direct comparison between studies may be challenging due to different experimental conditions.
Experimental Protocols
Western Blot for MTH1 Degradation
This protocol is designed to assess the degradation of MTH1 protein following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the degrader at various concentrations. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization of Formazan (B1609692):
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: MTH1's role in preventing oxidative DNA damage.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 5. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MTH1 Degradation: A Comparative Guide to MTH1 Degrader-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MTH1 degrader-1, a PROTAC-based approach for eliminating the MTH1 protein, with several notable small molecule inhibitors of MTH1. The content herein is designed to assist researchers in making informed decisions regarding the selection of appropriate tools for studying the therapeutic potential of targeting MTH1 in cancer. This document outlines the mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for the validation of MTH1 degradation.
Introduction to MTH1 Targeting
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in the sanitization of the cellular nucleotide pool. It hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA and thereby averting DNA damage and mutations. Cancer cells, characterized by high levels of reactive oxygen species (ROS) and a consequent increase in oxidized dNTPs, exhibit a heightened dependency on MTH1 for survival. This dependency makes MTH1 an attractive therapeutic target in oncology.
Two primary strategies have emerged for targeting MTH1: direct enzymatic inhibition with small molecules and targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). This guide focuses on this compound, a ligand used in the synthesis of a PROTAC named aTAG 4531, and compares its degradation-based approach with the inhibitory action of established small molecules.
Mechanism of Action: this compound vs. Inhibitors
MTH1 inhibitors function by binding to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs. This leads to an accumulation of damaged nucleotides, their incorporation into DNA, and subsequent induction of DNA damage and cell death, preferentially in cancer cells with high oxidative stress.
In contrast, this compound is a key component of the PROTAC aTAG 4531. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, MTH1) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of MTH1, marking it for degradation by the proteasome. This approach leads to the physical elimination of the MTH1 protein rather than just the inhibition of its enzymatic activity.
Quantitative Comparison of this compound and Inhibitors
The efficacy of MTH1-targeting compounds can be quantified by different parameters. For degraders, the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax) are key metrics. For inhibitors, the half-maximal inhibitory concentration (IC50) against the enzyme's activity is the standard measure. The cellular effects, such as the IC50 for cell viability, provide a broader understanding of their anti-cancer potential.
| Compound | Type | Target | DC50 | Dmax | MTH1 IC50 (enzymatic) | Cell Viability IC50 (Cancer Cell Lines) | Reference |
| aTAG 4531 (from this compound) | PROTAC Degrader | MTH1 | 0.34 nM | 93.14% | - | Not Reported | [1] |
| TH588 | Inhibitor | MTH1 | - | - | Not Reported | 4.48 - 17.37 µM (Osteosarcoma) | |
| TH1579 (Karonudib) | Inhibitor | MTH1 | - | - | Not Reported | 0.31 - 16.26 µM (Osteosarcoma) | |
| IACS-4759 | Inhibitor | MTH1 | - | - | 0.6 nM | Not Reported | [2] |
| BAY-707 | Inhibitor | MTH1 | - | - | 2.3 nM | No significant anti-proliferative effects reported | [1][3][4] |
Note: DC50 and Dmax values for aTAG 4531 were determined after a 4-hour incubation. Cell viability IC50 values for TH588 and TH1579 were determined in a panel of osteosarcoma cell lines. The lack of reported anti-proliferative effects for BAY-707, despite its potent enzymatic inhibition, highlights the complex relationship between MTH1 inhibition and cancer cell death.
Experimental Protocols for Validating MTH1 Degradation
Validating the degradation of MTH1 is crucial for confirming the mechanism of action of this compound (as aTAG 4531). The following are detailed protocols for Western blotting and quantitative mass spectrometry.
Experimental Workflow
Protocol 1: Western Blotting for MTH1 Degradation
This protocol allows for the semi-quantitative assessment of MTH1 protein levels following treatment with a degrader.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116)
-
This compound (as aTAG 4531)
-
Vehicle control (e.g., DMSO)
-
Inactive control (e.g., a diastereomer of the PROTAC that does not bind the E3 ligase)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-MTH1 antibody (e.g., Novus Biologicals, NB100-109)
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of aTAG 4531, vehicle control, and inactive control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MTH1 antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in MTH1 protein levels.
Protocol 2: Quantitative Mass Spectrometry for MTH1 Degradation
This protocol provides a highly sensitive and accurate method to quantify changes in the proteome, including the specific degradation of MTH1.
Materials:
-
Cell samples treated as described in the Western blot protocol
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Peptide cleanup columns (e.g., C18 StageTips)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Lyse the treated cells in a mass spectrometry-compatible buffer.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight to generate peptides.
-
Peptide Cleanup: Desalt and concentrate the peptides using C18 StageTips.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. A data-independent acquisition (DIA) or data-dependent acquisition (DDA) method can be used.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Protein Quantification: Perform label-free quantification (LFQ) to determine the relative abundance of MTH1 in the degrader-treated samples compared to the controls.
-
Selectivity Profiling: Analyze the abundance of other proteins to assess the selectivity of the MTH1 degrader.
Conclusion
This compound, as a component of the PROTAC aTAG 4531, offers a potent and distinct mechanism for targeting MTH1 by inducing its degradation. This approach provides a valuable alternative to traditional enzymatic inhibitors. The choice between a degrader and an inhibitor will depend on the specific research question and the desired biological outcome. The experimental protocols provided in this guide will enable researchers to rigorously validate the on-target activity of MTH1 degraders and compare their efficacy with alternative MTH1-targeting strategies. This comparative framework is intended to facilitate the advancement of novel cancer therapies aimed at exploiting the vulnerabilities of cancer cells to oxidative stress.
References
A Comparative Guide to MTH1-Targeting Molecules: The Inhibitor TH588 vs. the aTAG Protein Degradation System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct chemical tools targeting the human MutT homolog 1 (MTH1) protein: the small molecule inhibitor TH588 and the MTH1-based aTAG protein degradation system. While both modulate MTH1 function, they operate through fundamentally different mechanisms and serve distinct primary purposes in research and drug development. TH588 directly inhibits the enzymatic activity of endogenous MTH1, whereas the aTAG system utilizes a degrader molecule, synthesized from components including MTH1 degrader-1, to induce the proteasomal degradation of a target protein that has been artificially fused with MTH1.
Overview and Mechanism of Action
TH588: A Dual-Function MTH1 Inhibitor
TH588 is a potent, cell-permeable small molecule initially developed as a selective inhibitor of the MTH1 enzyme.[1][2] MTH1 plays a critical role in cancer cell survival by sanitizing the deoxynucleoside triphosphate (dNTP) pool, hydrolyzing oxidized dNTPs like 8-oxo-dGTP and preventing their incorporation into DNA.[3][4] By inhibiting MTH1, TH588 was designed to promote the accumulation of damaged DNA, leading to selective cancer cell death, particularly in tumors with high levels of reactive oxygen species (ROS).[5]
However, subsequent research has revealed a dual mechanism of action for TH588. In addition to MTH1 inhibition, it also functions as a microtubule-modulating agent, disrupting tubulin polymerization and leading to mitotic arrest.[4][6] This off-target effect is now understood to be a significant contributor to its cytotoxic effects.[7]
MTH1 aTAG System: A Tool for Targeted Protein Degradation
The MTH1 aTAG (AchillesTAG) system is a chemical genetic tool for inducing the rapid and selective degradation of a protein of interest (POI) within a cell.[1] This system does not target the endogenous MTH1 protein for therapeutic effect. Instead, it leverages the MTH1 protein as a "tag" that is fused to a POI using genome engineering techniques.
The key component of this system is a degrader molecule, such as aTAG 4531, which is a proteolysis-targeting chimera (PROTAC). This compound is a ligand for MTH1 that is used in the synthesis of aTAG 4531.[7][8] The aTAG 4531 molecule is heterobifunctional, containing a ligand that binds to the MTH1 tag and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[8] This brings the MTH1-tagged POI into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The primary advantage of this system is the ability to study the functional consequences of depleting a specific protein in a time- and dose-dependent manner.[10]
Comparative Data
The following tables summarize the available quantitative data for TH588 and the aTAG 4531 degrader.
Table 1: In Vitro Potency and Efficacy
| Compound/System | Target | On-Target Potency (IC50/DC50) | Maximum Effect (Dmax) | Cytotoxic Concentration (IC50) | Cell Lines |
| TH588 | Endogenous MTH1 | 5 nM (enzymatic assay)[1] | Not Applicable | 0.8 - 1.7 µM[2] | U2OS, HeLa, MDA-MB-231, MCF-7, SW480, SW620 |
| aTAG 4531 | MTH1-fusion protein | 0.28 nM (degradation)[8] | >93% degradation | Dependent on the target protein | Not Applicable |
Table 2: Selectivity and Off-Target Effects
| Compound/System | Primary Mechanism | Known Off-Target Effects |
| TH588 | MTH1 Inhibition | Microtubule destabilization[4][6] |
| aTAG 4531 | Induced Protein Degradation | Dependent on the selectivity of the MTH1 ligand component; generally considered highly selective for the MTH1-tagged protein. |
Signaling Pathways and Experimental Workflows
MTH1 Signaling Pathway
MTH1 is a key enzyme in the cellular defense against oxidative stress. In cancer cells, elevated levels of ROS, often driven by oncogenic signaling pathways like RAS, MYC, and PI3K/AKT, lead to increased oxidation of dNTPs. MTH1 prevents the incorporation of these damaged nucleotides into DNA, thus maintaining genomic integrity and promoting cell survival.
Caption: MTH1's role in preventing oxidative DNA damage.
Experimental Workflow: Comparing TH588 and the aTAG System
The experimental approaches to evaluate TH588 and the aTAG system differ significantly due to their distinct mechanisms.
Caption: Contrasting workflows for TH588 and aTAG system.
Detailed Experimental Protocols
A. Cell Viability Assay (for TH588)
This protocol is used to determine the cytotoxic effects of TH588 on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TH588 in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a dose-response curve.
B. Western Blot for Protein Degradation (for aTAG System)
This protocol is used to quantify the degradation of the MTH1-tagged protein of interest (POI) following treatment with an aTAG degrader.
-
Cell Treatment: Seed cells expressing the MTH1-POI fusion protein in a 6-well plate. Treat the cells with varying concentrations of the aTAG degrader for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI or the MTH1 tag overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation at each concentration.
C. Microtubule Disruption Assay (for TH588)
This immunofluorescence-based assay visualizes the effect of TH588 on the microtubule network.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with TH588 (e.g., 5-10 µM) for 2-6 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium and visualize the microtubule network using a fluorescence microscope.
Conclusion
TH588 and the MTH1 aTAG system represent two distinct approaches to targeting MTH1. TH588 acts as a direct inhibitor of the endogenous enzyme, but its therapeutic potential is complicated by significant off-target effects on microtubule dynamics. In contrast, the aTAG system, for which this compound is a synthetic precursor, is a powerful research tool that co-opts the MTH1 protein as a tag for the targeted degradation of other proteins of interest. This guide highlights the importance of understanding the precise mechanism of action of chemical probes and tools to ensure their appropriate application in research and drug discovery. Researchers should carefully consider their experimental goals when choosing between a direct inhibitor like TH588 and a targeted degradation system like the MTH1 aTAG platform.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
Selectivity Profiling of MTH1 Degraders: A Comparative Guide
The development of targeted therapies against the MTH1 (MutT Homolog 1) protein, an enzyme involved in preventing the incorporation of damaged nucleotides into DNA, represents a promising avenue in cancer research. While traditional small-molecule inhibitors have been developed, a newer class of molecules known as protein degraders offers a distinct mechanism of action with the potential for enhanced selectivity. This guide provides a comparative overview of MTH1 degraders, focusing on the critical aspect of selectivity profiling, supported by established experimental methodologies.
MTH1 Degraders vs. MTH1 Inhibitors
MTH1 inhibitors function by blocking the active site of the MTH1 enzyme, thereby preventing it from sanitizing the pool of oxidized nucleotides. This leads to the incorporation of damaged bases into the DNA of cancer cells, ultimately causing DNA damage and cell death.[1][2] However, the efficacy of some MTH1 inhibitors has been debated, with studies suggesting that their anti-cancer effects may be due to off-target activities.[3][4]
MTH1 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, operate on a different principle. These bifunctional molecules are designed to bring the MTH1 protein into close proximity with an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[2][5][6] This induced proximity leads to the ubiquitination of MTH1, marking it for degradation by the proteasome.[6] A key advantage of this approach is that a single degrader molecule can catalytically induce the degradation of multiple target protein molecules.[6][7] This catalytic nature and the reliance on specific protein-protein interactions for ternary complex formation can lead to a higher degree of selectivity compared to traditional inhibitors.[4][8]
Below is a diagram illustrating the mechanism of action for an MTH1-targeting PROTAC.
Selectivity Profiling of MTH1 Degraders
Determining the selectivity of an MTH1 degrader is crucial to ensure that its therapeutic effects are due to the degradation of MTH1 and not off-target proteins. The gold-standard method for assessing degrader selectivity is unbiased, quantitative global proteomics using mass spectrometry.
Experimental Protocol: Proteomic Selectivity Profiling
This protocol outlines a typical workflow for assessing the selectivity of a hypothetical MTH1 degrader.
-
Cell Culture and Treatment:
-
Select a cancer cell line that expresses MTH1.
-
Culture the cells under standard conditions.
-
Treat the cells with the MTH1 degrader at various concentrations and for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control degrader that cannot form a ternary complex.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents and protease inhibitors to extract total cellular proteins.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion and Peptide Labeling:
-
Take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
For quantitative comparison, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached isobaric tags, allowing for the identification and quantification of thousands of proteins across all samples.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of each protein in the degrader-treated samples compared to the vehicle control.
-
Plot the results as a volcano plot or a waterfall plot to visualize proteins that are significantly downregulated upon degrader treatment. The target protein, MTH1, should be among the most significantly degraded proteins.
-
The following diagram illustrates the experimental workflow for proteomic selectivity profiling.
Data Presentation for Selectivity Comparison
The results of the proteomic analysis should be summarized in a clear and structured table to facilitate the comparison of on-target and off-target degradation. While specific data for a molecule termed "MTH1 degrader-1" is not publicly available, the table below serves as a template for how such data would be presented.
| Protein | Function | Fold Change vs. Vehicle | p-value | Comments |
| MTH1 | Nucleotide pool sanitation | -1.8 | <0.001 | Intended Target |
| Protein X | Kinase | -0.1 | >0.05 | Not significantly changed |
| Protein Y | Transcription Factor | -0.05 | >0.05 | Not significantly changed |
| Protein Z | Structural Component | -0.2 | >0.05 | Not significantly changed |
| ... | ... | ... | ... | ... |
This table is a template. Actual data would include all proteins identified and quantified in the experiment.
Comparison with Alternative MTH1-Targeting Agents
A comprehensive evaluation of an MTH1 degrader would involve comparing its selectivity profile to that of known MTH1 inhibitors. Some MTH1 inhibitors have been reported to have off-target effects, for example, on tubulin.[3] A highly selective MTH1 degrader would be expected to show significant degradation of MTH1 with minimal impact on the levels of other proteins, including known off-targets of MTH1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target and tissue selectivity of PROTAC degraders. | Semantic Scholar [semanticscholar.org]
MTH1 Degrader-1 vs. Other PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This guide provides a detailed comparison of MTH1 (MutT Homolog 1) degrader-1, a key component in the synthesis of the MTH1-targeting PROTAC aTAG 4531, with other well-characterized PROTACs, namely ARV-471 and SD-36. This objective analysis is supported by available experimental data to aid researchers in understanding their relative performance and potential applications.
MTH1 is a critical enzyme in cancer cell survival as it sanitizes the nucleotide pool, preventing the incorporation of damaged bases into DNA. Its degradation is a promising anti-cancer strategy. This guide will delve into the specifics of a PROTAC designed to target MTH1 and compare its performance metrics with PROTACs developed for other high-value targets in oncology, the Estrogen Receptor (ER) and Signal Transducer and Activator of Transcription 3 (STAT3).
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) |
| aTAG 4531 | MTH1 | Thalidomide (CRBN) | 0.28 nM[1], 0.34 nM[2][3] | 93.14%[2][3] | Not specified in publicly available data |
| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | ~1-2 nM[4][5][6][7] | >90%[4] | MCF-7, T47D, and other ER+ breast cancer cell lines[4] |
| SD-36 | STAT3 | Lenalidomide (CRBN) | Nanomolar range[8][9] | Not explicitly quantified, but potent degradation observed[8][9] | Leukemia and lymphoma cell lines (e.g., MOLM-16, SU-DHL-1)[8][10] |
Selectivity Profiles
A critical attribute of any targeted therapy is its selectivity, which minimizes off-target effects.
-
ARV-471 : As a degrader of the Estrogen Receptor, ARV-471's selectivity is inherently tied to its target, a key driver in specific cancer types like ER-positive breast cancer[4][5][11]. Preclinical and clinical data suggest a favorable safety profile, implying good selectivity[12].
-
SD-36 : This PROTAC has demonstrated exceptional selectivity. It effectively degrades STAT3 without affecting other STAT family members, which share high homology[8][9][13]. Furthermore, proteome-wide analysis of over 5,000 proteins showed that STAT3 was the only protein significantly depleted by SD-36, highlighting its exquisite specificity[10].
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTAC performance. Below are standard protocols for key experiments.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
Caption: A typical workflow for Western Blot analysis of PROTAC-induced protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from a dose-response curve.
In-Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), ubiquitin, ATP, the target protein of interest, and the PROTAC at various concentrations. Include a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.
Cell Viability Assay
This assay determines the effect of target protein degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or luminescence according to the assay manufacturer's instructions using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Conclusion
MTH1 degrader-1, as a precursor to the PROTAC aTAG 4531, demonstrates high potency in degrading its target, MTH1, with sub-nanomolar DC50 values. This positions it as a powerful research tool for studying the consequences of MTH1 depletion. In comparison, ARV-471 and SD-36 are also highly potent degraders of their respective targets, ERα and STAT3, with demonstrated efficacy in preclinical and, in the case of ARV-471, clinical settings.
A key differentiator among these PROTACs lies in the available data on their selectivity. While SD-36 has been shown to be exceptionally selective for STAT3, and ARV-471's target-driven application implies a high degree of specificity, comprehensive, publicly available selectivity data for aTAG 4531 is currently lacking. For drug development professionals, such data is critical for de-risking a lead candidate and predicting potential off-target toxicities.
The provided experimental protocols offer a standardized framework for researchers to characterize and compare the performance of these and other PROTACs. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aTAG 4531 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 6. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. cancer-research-network.com [cancer-research-network.com]
Confirming On-Target Effects of MTH1-Targeting Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of compounds designed to target the MutT Homolog 1 (MTH1) protein. While the specific entity "MTH1 degrader-1" appears to be a component for synthesizing PROTACs rather than a standalone degrader, this guide will focus on the critical aspect of validating target engagement for any MTH1-directed therapeutic, with a focus on well-documented MTH1 inhibitors.
The Role of MTH1 in Cancer
Cancer cells exhibit high levels of reactive oxygen species (ROS) which can damage DNA and other macromolecules.[1][2] MTH1 plays a crucial role in cancer cell survival by sanitizing the nucleotide pool, hydrolyzing oxidized purine (B94841) deoxynucleotides like 8-oxo-dGTP.[3][4][5] This prevents their incorporation into DNA, thus averting DNA damage and subsequent cell death.[1][6][7] Consequently, MTH1 is often upregulated in tumor cells compared to normal tissues, making it an attractive therapeutic target.[2][6] Inhibition or degradation of MTH1 is expected to lead to the accumulation of oxidized nucleotides, increased DNA damage, and selective killing of cancer cells.
Confirming On-Target Effects: An Experimental Workflow
Validating that a compound's biological effect is a direct consequence of its interaction with the intended target is paramount in drug development. The following workflow outlines key experimental approaches to confirm the on-target effects of MTH1-targeting compounds.
Comparison of MTH1 Inhibitors
Several small molecule inhibitors of MTH1 have been developed. While some initially showed promise in selectively killing cancer cells, subsequent studies have generated conflicting results, underscoring the importance of rigorous on-target validation.
| Compound | Reported IC50 | On-Target Effects | Off-Target Effects/Controversies |
| TH588 | ~7.2 nM | Induces thermal stabilization of MTH1 in CETSA. Leads to incorporation of oxidized nucleotides into DNA. | Cytotoxicity has been suggested to be MTH1-independent in some contexts.[8] |
| TH1579 (Karonudib) | ~1 nM | Potent and selective MTH1 inhibitor with good oral availability. Demonstrates anti-cancer properties in vivo.[9] | |
| (S)-crizotinib | ~0.78 µM | Leads to increased genomic 8-oxodG and DNA double-strand breaks.[2] | |
| IACS-4759 | Potent MTH1 inhibitor | Decreases 8-oxodGTPase activity but is non-cytotoxic, suggesting MTH1 inhibition alone may not be sufficient for cell death.[8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[10][11][12][13][14] It is based on the principle that a protein's thermal stability changes upon ligand binding.
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the MTH1-targeting compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate or similar format across a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble MTH1 at each temperature point using Western Blot or other protein detection methods like mass spectrometry. An increase in the melting temperature of MTH1 in compound-treated cells compared to control cells indicates direct target engagement.
Western Blot Analysis
Western blotting is used to detect and quantify the amount of a specific protein in a sample.[15][16][17] For an MTH1 degrader, this technique is essential to confirm the reduction of MTH1 protein levels.
Protocol:
-
Cell Lysis: Treat cells with the MTH1-targeting compound for various durations and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to MTH1.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to MTH1 indicates its protein level. A decrease in band intensity in treated samples compared to controls would confirm degradation.
Cell Viability Assays (e.g., MTT Assay)
These assays measure the metabolic activity of cells, which is an indicator of cell viability.[18][19][20] They are used to determine the cytotoxic effects of the MTH1-targeting compound.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the MTH1-targeting compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. A decrease in absorbance in treated wells compared to control wells indicates reduced cell viability.
Conclusion
Confirming the on-target effects of MTH1-targeting compounds is a multi-faceted process that requires a combination of biophysical, biochemical, and cell-based assays. By employing techniques such as CETSA to demonstrate direct target engagement, Western blotting to confirm target modulation, and cell viability and DNA damage assays to assess the functional consequences, researchers can build a robust data package to validate their compounds. The conflicting reports on the efficacy of MTH1 inhibitors highlight the critical need for these rigorous validation studies to ensure that the observed biological effects are indeed a result of on-target activity. This comprehensive approach is essential for the successful development of novel cancer therapeutics targeting the MTH1 pathway.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. protocols.io [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of MTH1 Knockdown and Degradation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the MTH1 protein is critical for advancing cancer therapy. This guide provides an objective comparison of two key loss-of-function strategies: MTH1 knockdown and MTH1 degradation. We present supporting experimental data, detailed protocols for key experiments, and visualizations to aid in the selection of the most appropriate method for your research needs.
MutT Homolog 1 (MTH1), a nudix hydrolase, plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby safeguarding genomic integrity.[1] In the high oxidative stress environment of cancer cells, MTH1 is often upregulated and becomes essential for their survival, making it an attractive therapeutic target.[1][2] This guide delves into a comparative analysis of two primary methods for interrogating MTH1 function: transient or stable knockdown of its expression and targeted degradation of the MTH1 protein.
Performance Comparison: MTH1 Knockdown vs. Degradation
The choice between knockdown and degradation depends on the specific experimental goals, desired duration of effect, and concerns about potential off-target effects. Below is a summary of quantitative data compiled from various studies to highlight the key differences between these two approaches.
| Parameter | MTH1 Knockdown (shRNA/siRNA) | MTH1 Degradation (PROTACs) | Key Considerations |
| Efficacy (Protein Reduction) | ~77-90% reduction in protein/mRNA levels.[3][4] | Potentially >90% protein degradation (Dmax).[5] | Degradation can achieve a more profound and sustained removal of the target protein. Knockdown efficiency can be variable. |
| Effect on Cell Viability | Variable; can reduce proliferation in some cancer cell lines, while others show no significant effect.[6] | Can induce a potent anti-proliferative effect, often exceeding that of inhibitors.[7] | The effect is highly context-dependent, relying on the cancer cell line's dependence on MTH1. |
| Induction of DNA Damage (γH2AX) | Leads to increased levels of the DNA double-strand break marker γH2AX.[3] | Expected to induce DNA damage due to the removal of MTH1's protective function. | Both methods result in the desired downstream effect of increased DNA damage in cancer cells. |
| Kinetics | Slower onset, dependent on mRNA and protein turnover rates (typically 48-72 hours).[3] | Rapid onset of action, with significant degradation observed within hours.[5] | Degradation offers a tool for studying the acute effects of MTH1 loss. |
| Specificity & Off-Target Effects | Potential for off-target effects through unintended silencing of other genes.[8][9] | Potential for off-target degradation of proteins other than MTH1 and "hook effect" at high concentrations.[7][10] | Proteomics-based approaches are recommended to assess the specificity of both methods.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for comparing MTH1 knockdown and degradation, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for the key assays are provided below.
MTH1 Knockdown using shRNA and Validation by Western Blot
This protocol describes the generation of stable MTH1 knockdown cell lines and the quantification of MTH1 protein levels.
Materials:
-
Lentiviral vectors encoding MTH1-targeting shRNA and a non-targeting scramble shRNA.
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Target cancer cell line.
-
Puromycin (or other selection antibiotic).
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibody against MTH1.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Cell Lysis: After selection and expansion, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MTH1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize MTH1 band intensity to the loading control.
-
MTH1 Degradation using PROTACs and Western Blot Analysis
This protocol outlines the procedure for treating cells with an MTH1 PROTAC and quantifying the degradation of the MTH1 protein.
Materials:
-
MTH1 PROTAC.
-
Target cancer cell line.
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
Western blotting reagents (as listed above).
Procedure:
-
Cell Seeding: Seed the target cancer cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of MTH1 PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis and Protein Quantification: Following treatment, lyse the cells and quantify the protein concentration as described in the knockdown protocol.
-
Western Blot: Perform Western blotting as described above to determine the levels of MTH1 protein relative to the loading control and the vehicle-treated sample.
Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.[11][12][13]
Materials:
-
Cells treated with MTH1 shRNA or PROTAC.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Treatment: For knockdown experiments, use the stable cell lines. For degradation experiments, treat the cells with the MTH1 PROTAC for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
DNA Damage (γH2AX) Immunofluorescence Staining
This protocol allows for the visualization and quantification of DNA double-strand breaks.[14][15][16][17][18]
Materials:
-
Cells grown on coverslips.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.25% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and apply the MTH1 knockdown or degradation protocol.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Conclusion
Both MTH1 knockdown and degradation are powerful tools for studying the function of MTH1 in cancer cells. Knockdown, a well-established method, provides a means for stable, long-term reduction of MTH1 expression. In contrast, targeted degradation via PROTACs offers a more rapid, potent, and potentially more specific approach to eliminate the MTH1 protein. The choice between these methods should be guided by the specific research question, with careful consideration of their respective advantages and limitations. The protocols and comparative data presented in this guide are intended to facilitate informed decision-making and robust experimental design in the pursuit of novel cancer therapies targeting MTH1.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. crpr-su.se [crpr-su.se]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the aTAG System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AchillesTAG (aTAG) system, a targeted protein degradation (TPD) technology, with other prominent degradation platforms. The information presented is supported by experimental data to aid in the selection of the most suitable protein knockdown methodology for your research needs.
Introduction to Targeted Protein Degradation and the aTAG System
Targeted protein degradation is a revolutionary strategy in chemical biology and drug discovery that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. Unlike traditional inhibitors that only block a protein's function, TPD technologies lead to the complete removal of the target protein, offering a powerful tool for studying protein function and developing novel therapeutics.
The aTAG system is a specific type of TPD technology that relies on a "tagging" approach. In this system, the protein of interest is genetically fused to a small protein tag, in this case, the enzyme MTH1 (MutT homolog-1). A heterobifunctional small molecule, known as an aTAG degrader, then acts as a bridge between the MTH1-tagged protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[1][2] A key advantage of using MTH1 as the tag is that its loss has no known phenotypic consequences, minimizing the potential for off-target effects related to the tag itself.
Comparative Analysis of Protein Degradation Platforms
The aTAG system is one of several available TPD technologies. The choice of system often depends on the specific experimental goals, the nature of the target protein, and the desired level of control. Below is a qualitative and quantitative comparison of the aTAG system with other common degradation technologies.
Qualitative Comparison of Protein Knockdown Methods
This table provides a general overview of the strengths and weaknesses of different protein knockdown technologies.
| Feature | aTAG / dTAG / BromoTag | PROTACs | CRISPR/Cas9 | RNAi |
| Mechanism | Tag-based protein degradation | Direct protein degradation | Gene knockout | mRNA degradation |
| Reversibility | Yes (washout of degrader) | Yes (washout of degrader) | No | Yes (transient) |
| Kinetics | Rapid (minutes to hours) | Rapid (minutes to hours) | Slow (days) | Slow (days) |
| Dose Tunability | Yes | Yes | No | Limited |
| Selectivity | High (tag-dependent) | Variable (ligand-dependent) | High (gRNA-dependent) | Variable (off-target effects) |
| Requirement | Genetic tagging of POI | Ligand for POI and E3 ligase | gRNA design | siRNA/shRNA design |
Quantitative Performance of TAG-Based Degraders
The following table summarizes key performance metrics for different TAG-based degradation systems. The data is compiled from publicly available product datasheets and scientific literature.
| System | Degrader Molecule | Tag | E3 Ligase Recruited | DC50 | Dmax | T1/2 (Degradation Half-life) | Cell Line | Reference |
| aTAG | aTAG 2139 | MTH1 | CRBN | 0.27 nM | 92.1% | Not Available | Not Specified | [3] |
| aTAG | aTAG 4531 | MTH1 | CRBN | 0.34 nM | 93.14% | Not Available | Not Specified | [4][5] |
| dTAG | dTAG-13 | FKBP12(F36V) | CRBN | Not Specified | >90% | ~82 min | HCT116 | Not Specified |
| dTAG | dTAGv-1 | FKBP12(F36V) | VHL | 0.9 nM | >90% | ~82 min | HCT116 | Not Specified |
| BromoTag | AGB1 | Brd4(BD2 L387A) | VHL | Not Specified | >90% | ~62 min | HCT116 | Not Specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for aTAG degraders were determined after a 4-hour incubation period.[3][4][5] T1/2 for dTAG and BromoTag was determined in HCT116 cells. While extensive quantitative proteomics studies for off-target effects of the aTAG system are not publicly available, the technology is designed for high selectivity due to the specific interaction between the degrader and the MTH1 tag.
Experimental Protocols
Generation of MTH1-tagged Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for knocking in the MTH1 tag at a specific genomic locus to express a fusion protein of interest.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus
-
Single-stranded donor DNA (ssDNA) template containing the MTH1 tag sequence flanked by homology arms
-
Appropriate cell line and culture reagents
-
Transfection reagent or electroporation system
Protocol:
-
sgRNA Design: Design and synthesize at least two sgRNAs targeting the C-terminus or N-terminus of the gene of interest, immediately before or after the stop codon, respectively.
-
Donor Template Design: Design an ssDNA donor template containing the MTH1 tag sequence. The tag should be flanked by 50-100 base pair homology arms corresponding to the genomic sequence upstream and downstream of the Cas9 cut site.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 protein with the sgRNA at room temperature for 10-20 minutes to form the RNP complex.
-
Transfection/Electroporation: Co-deliver the RNP complex and the ssDNA donor template into the target cells using a high-efficiency transfection reagent or electroporation.
-
Single Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Verification: Screen the resulting clones for successful knock-in by PCR genotyping and confirm the expression of the MTH1-fusion protein by Western blot using an anti-MTH1 antibody or an antibody against the protein of interest.
In Vitro Protein Degradation Assay
This protocol describes how to perform a dose-response experiment to determine the DC50 of an aTAG degrader.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., aTAG 2139 or aTAG 4531)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot equipment and reagents
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Prepare serial dilutions of the aTAG degrader in cell culture medium. The final concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle control (DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the aTAG degrader or vehicle. Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Western Blotting: Determine the total protein concentration of each lysate. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate secondary antibody.
-
Data Analysis: Detect the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.
Visualizing the aTAG System and Experimental Workflow
aTAG System Mechanism of Action
Caption: Mechanism of the aTAG system for targeted protein degradation.
Experimental Workflow for aTAG System Validation
Caption: Workflow for validating the aTAG protein degradation system.
References
MTH1 Degraders vs. Inhibitors: A Comparative Guide to Specificity in Cancer Cells
The landscape of cancer therapeutics has seen a significant shift towards targeted therapies, with enzymes playing a crucial role as potential drug targets. One such enzyme, MutT Homolog 1 (MTH1), has been a subject of intense research and debate. MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized purine (B94841) deoxyribonucleotides, thereby preventing their incorporation into DNA and subsequent mutations.[1][2][3][4] In cancer cells, which exhibit high levels of reactive oxygen species (ROS) and oxidative stress, MTH1 was initially proposed to be essential for survival, making it an attractive therapeutic target.[1][3][5]
However, the journey of targeting MTH1 has been fraught with controversy. While first-generation MTH1 inhibitors showed promising cancer cell-killing effects, subsequent research revealed that these effects were largely attributable to off-target activities, primarily targeting tubulin.[1][6] Newer, more selective inhibitors have failed to replicate this cytotoxicity, leading to a re-evaluation of MTH1's role as a broad-spectrum cancer target.[5][6][7]
This guide provides a comparative analysis of MTH1-targeted strategies, focusing on the specificity of small molecule inhibitors and the conceptual advantages of a targeted protein degradation approach.
MTH1 Inhibitors: A Tale of Shifting Specificity
The initial excitement surrounding MTH1 inhibitors has been tempered by findings of significant off-target effects in early compounds. This has led to the development of more refined inhibitors with improved selectivity.
| Compound | Target | IC50 (nM) | Key Off-Targets | Reported Cytotoxicity in Cancer Cells | Reference |
| TH287 | MTH1 | ~2.5 | Tubulin | High | [6][8] |
| TH588 | MTH1 | ~5 | Tubulin | High | [1][6][8] |
| (S)-crizotinib | MTH1 | ~7.2 | ALK, MET, ROS1 | Moderate | [1] |
| IACS-4759 | MTH1 | Potent | Minimal reported | Low | [8] |
| BAY-707 | MTH1 | Highly potent | Minimal reported | Low | [5] |
| TH1579 (Karonudib) | MTH1 | Potent & Selective | Not specified | Potent anti-cancer properties in vivo | [7] |
Key Findings:
-
Off-Target Cytotoxicity: Proteomic profiling has demonstrated that the antitumor effects of early inhibitors like TH287 and TH588 are primarily due to their interaction with tubulin, rather than MTH1 inhibition.[1][6]
-
Specificity vs. Efficacy: Highly specific MTH1 inhibitors, while effectively engaging their target, have shown limited ability to induce cancer cell death on their own.[5][6]
-
MTH1 Dispensability: Studies involving siRNA-mediated knockdown of MTH1 have not consistently suppressed cancer cell growth, suggesting that MTH1 may not be essential for the survival of all cancer cells.[6]
-
Compensatory Mechanisms: Evidence suggests the existence of MTH1-independent 8-oxodGTPase activity in cancer cells, which may compensate for the loss of MTH1 function.[8]
The Rise of MTH1 Degraders: A Conceptual Advantage
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative to traditional inhibition.[][10] A hypothetical "MTH1 degrader-1" would be a heterobifunctional molecule that links an MTH1-binding ligand to an E3 ubiquitin ligase-recruiting moiety, thereby flagging the MTH1 protein for destruction by the proteasome.
While a specific, well-characterized "this compound" is not yet prominent in the literature, the conceptual advantages of this approach are significant:
-
Elimination of Scaffolding Functions: Unlike inhibitors that only block the active site, degraders eliminate the entire protein, thereby ablating any non-catalytic scaffolding functions that MTH1 might possess.[][11]
-
Overcoming Resistance: Degraders can be effective even when target proteins are overexpressed, a common resistance mechanism to inhibitors.[]
-
Catalytic Action: PROTACs can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins, potentially leading to a more sustained and potent effect at lower doses.[][10]
-
Improved Selectivity: The design of degraders allows for leveraging binding sites that may not be functionally critical but can provide high selectivity, potentially reducing off-target effects.[10]
Experimental Protocols
A rigorous assessment of the specificity and efficacy of any MTH1-targeted agent is crucial. Below are outlines of key experimental protocols.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the compound binds to MTH1 in a cellular context.
Methodology:
-
Treat cancer cell lines with the test compound or vehicle control.
-
Heat the cell lysates to various temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for soluble MTH1 protein by Western blotting or mass spectrometry.
-
Binding of the compound stabilizes the protein, leading to a higher melting temperature compared to the vehicle control.
Proteomic Profiling for Off-Target Identification
Objective: To identify the full spectrum of protein targets for a given compound.
Methodology:
-
Affinity-based proteomics: Immobilize the compound on a solid support and incubate with cell lysate. Elute and identify bound proteins using mass spectrometry.
-
Quantitative proteomics (e.g., SILAC, TMT): Treat cells with the compound and compare the abundance of all quantifiable proteins to a control group to identify proteins that are either up- or down-regulated, or degraded. This is particularly useful for assessing the off-target effects of degraders.[12][13]
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Viability (e.g., MTT, CellTiter-Glo): Seed cancer cells in 96-well plates and treat with a range of compound concentrations. After a set incubation period (e.g., 72 hours), measure cell viability using a colorimetric or luminescent assay.
-
Apoptosis (e.g., Annexin V/PI staining): Treat cells with the compound and stain with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker). Analyze the cell populations by flow cytometry.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Caption: MTH1's role in sanitizing the oxidized dNTP pool.
Caption: Conceptual difference between an MTH1 inhibitor and a degrader.
Caption: Experimental workflow for assessing compound specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 8. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
MTH1 Degradation: A Comparative Guide to Assessing Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of targeting MTH1 (MutT Homolog 1), an enzyme critical for sanitizing oxidized nucleotide pools, is a subject of intense investigation in oncology. While early efforts focused on enzymatic inhibition, the advent of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs), offers a distinct and potentially more efficacious approach. This guide provides a comparative analysis of MTH1 degradation versus inhibition, summarizing the key downstream effects and providing detailed experimental protocols to assess these outcomes.
MTH1 Degradation vs. Inhibition: A Head-to-Head Comparison
Targeting MTH1, whether through degradation or inhibition, aims to exploit the elevated reactive oxygen species (ROS) levels inherent in cancer cells.[1] By preventing the sanitization of the nucleotide pool, damaged precursors like 8-oxo-dGTP are incorporated into DNA, leading to DNA damage and subsequent cancer cell death.[1][2] However, the mode of action—elimination versus blockade—presents fundamental differences in the downstream cellular consequences and therapeutic potential.
Targeted protein degraders offer several theoretical advantages over traditional small-molecule inhibitors. These include the ability to eliminate both enzymatic and non-enzymatic functions of the target protein, potential for efficacy at lower doses due to their catalytic nature, and the capacity to overcome resistance mechanisms associated with inhibitor binding site mutations.[3][4]
Conversely, the development of potent and selective MTH1 inhibitors has been met with controversy. While initial reports highlighted significant anti-cancer activity, subsequent studies suggested that the observed cytotoxicity of some first-in-class inhibitors might be attributable to off-target effects.[5][6][7] This underscores the critical need for rigorous on-target validation when assessing the downstream effects of any MTH1-targeting agent.
Quantitative Comparison of MTH1-Targeting Strategies
The following table summarizes key quantitative parameters to consider when comparing MTH1 degraders and inhibitors. Data should be generated and compared across identical cell lines and experimental conditions for valid interpretation.
| Parameter | MTH1 Degrader (e.g., PROTAC) | MTH1 Inhibitor | Key Considerations |
| Potency | DC₅₀ (concentration for 50% degradation) | IC₅₀ (concentration for 50% inhibition) | Degraders can often achieve profound target knockdown at nanomolar concentrations.[8] |
| Cell Viability | GI₅₀ (concentration for 50% growth inhibition) | GI₅₀ (concentration for 50% growth inhibition) | A direct comparison of GI₅₀ values helps to assess the overall cytotoxic potential. |
| 8-oxo-dG Incorporation | Fold increase vs. vehicle | Fold increase vs. vehicle | Measures the direct consequence of MTH1 functional loss on DNA integrity. |
| DNA Damage (γH2AX foci) | % of positive cells vs. vehicle | % of positive cells vs. vehicle | Quantifies the induction of DNA double-strand breaks, a key downstream apoptotic signal. |
| Duration of Effect | Time to protein re-synthesis | Dependent on compound pharmacokinetics | Degraders can have a more prolonged effect as the cell needs to synthesize new protein.[8] |
Downstream Signaling and Cellular Fates
Depletion of MTH1 has been shown to impact several critical signaling pathways. Notably, it can modulate the PI3K/AKT and MAPK/ERK pathways, which are frequently hyperactivated in cancer and play a central role in cell proliferation, survival, and metastasis.[9] The accumulation of DNA damage following MTH1 degradation triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, apoptosis or senescence in cancer cells.[5]
Caption: Signaling pathway initiated by MTH1 degradation.
Experimental Protocols
Rigorous and standardized experimental protocols are essential for accurately assessing and comparing the downstream effects of MTH1 degradation.
Experimental Workflow
Caption: General workflow for assessing MTH1 degradation effects.
Protocol 1: Quantification of MTH1 Protein Degradation by Western Blot
Objective: To quantify the reduction in MTH1 protein levels following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTH1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MTH1 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize MTH1 band intensity to the loading control to determine the percentage of MTH1 degradation relative to a vehicle-treated control.[10][11]
Protocol 2: Measurement of 8-oxo-dG Levels by ELISA
Objective: To quantify the incorporation of the oxidized nucleotide 8-oxo-dG into cellular DNA.
Materials:
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
8-oxo-dG ELISA kit
-
Microplate reader
Procedure:
-
Genomic DNA Extraction: Treat cells as required and harvest. Extract genomic DNA using a commercial kit, ensuring minimal oxidative damage during the procedure.
-
DNA Digestion: Digest the purified DNA to single nucleosides. First, incubate with nuclease P1 to hydrolyze DNA to deoxynucleotides. Subsequently, treat with alkaline phosphatase to dephosphorylate the deoxynucleotides to deoxyribonucleosides.
-
ELISA: Perform the 8-oxo-dG ELISA according to the manufacturer's protocol. This typically involves adding the digested DNA samples and standards to a plate pre-coated with an anti-8-oxo-dG antibody, followed by incubation with a detection antibody and substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of 8-oxo-dG in each sample by comparing its absorbance to the standard curve. Normalize the 8-oxo-dG levels to the total amount of dG or total DNA loaded.[2][12]
Protocol 3: Cell Viability Assessment by MTT Assay
Objective: To assess the effect of MTH1 degradation on cancer cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the MTH1 degrader or inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate (e.g., 4 hours to overnight) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to vehicle-treated cells and plot dose-response curves to determine the GI₅₀ value.[6][9]
References
- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordinated regulation of protein synthesis and degradation by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MTH1 Degrader-1: A Comprehensive Guide for Laboratory Professionals
A steadfast commitment to safety and regulatory compliance is paramount for researchers handling potent, targeted molecules like MTH1 degrader-1. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound. Adherence to these procedures is crucial for protecting laboratory personnel and the environment.
This compound is a research chemical designed to induce the degradation of the MTH1 protein.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical compounds and established guidelines for the disposal of hazardous laboratory waste provide a framework for its safe handling and disposal. All waste generated from the use of this compound must be treated as hazardous chemical waste.
Quantitative Data Summary
Proper storage and adherence to accumulation limits are critical for laboratory safety and regulatory compliance. The following table summarizes key quantitative parameters for the storage and disposal of hazardous chemical waste, including compounds like this compound.
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | EPA (RCRA)[2][3] |
| Maximum Acutely Hazardous Waste | 1 quart of liquid or 1 kg of solid | EPA (RCRA)[2][3] |
| Maximum Storage Time | 6 to 12 months in a Satellite Accumulation Area | EPA (RCRA), Institutional Policies[3][4][5] |
| Container Rinsing (for acute hazardous waste) | Triple rinse with a compatible solvent | EPA (RCRA)[2][6] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials. It is imperative to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) procedures.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
2. Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste and must be segregated from non-hazardous trash.[6] This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, durable, leak-proof container lined with a chemically resistant bag.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[4][5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration of the active compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[6]
-
4. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound.
-
A common procedure involves washing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a rinse with water.
-
All wipes and rinsate from the decontamination process must be disposed of as hazardous waste.
5. Storage:
-
Keep all waste containers securely closed except when adding waste.[5][6]
-
Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected by your institution's hazardous waste management personnel.[3]
-
Ensure the SAA is a well-ventilated area, and incompatible wastes are physically segregated.[4][6]
6. Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not, under any circumstances, dispose of this compound or its contaminated materials in the regular trash or down the drain.[2][4] The primary and required method of disposal for such chemicals is typically incineration by an approved waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for MTH1 Degrader-1
Disclaimer: This document provides essential safety and logistical information for handling MTH1 degrader-1 based on available data for similar compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this compound (CAS No.: 2412987-06-3) is not publicly available. Therefore, a conservative approach to handling is strongly recommended. This compound is intended for research use only.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a PROTAC (Proteolysis Targeting Chimera) target protein ligand.[1][2][3] While specific toxicity data is unavailable, it should be handled with care as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory to minimize exposure.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For prolonged handling or when preparing stock solutions, consider double-gloving. Gloves should be changed immediately if contaminated.[4][5] |
| Body Protection | A laboratory coat is mandatory. Consider a chemically resistant apron when handling larger quantities.[4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[5][6] |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times.[4] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Experimental Protocol: Safe Handling and Stock Solution Preparation
This protocol outlines the step-by-step procedure for safely handling this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Preparation:
-
Weighing the Compound:
-
Carefully weigh the desired amount of the solid compound using an analytical balance.
-
Use a clean spatula for transfer. Avoid creating dust.
-
-
Preparing the Stock Solution (Example: 10 mM):
-
This compound has a molecular weight of 459.44 g/mol .[1]
-
To prepare a 10 mM stock solution from 1 mg of the compound, add the appropriate volume of anhydrous DMSO.
-
Calculation: (1 mg / 459.44 g/mol ) / (10 mmol/L) = 0.2176 mL or 217.6 µL of DMSO.
-
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
-
Dissolution:
-
Cap the vial securely.
-
Vortex or sonicate the solution until the solid is completely dissolved.[5]
-
-
Aliquoting and Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and experimental media containing the compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.[9] |
| Decontamination | Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[7] |
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTH1 Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
